2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-3-2-4-8(11)9(7)10(14)12-5-6-13/h2-4,13H,5-6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCHENXCQURQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide: A Comprehensive Guide
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: This guide provides a detailed scientific and technical overview of the synthesis and characterization of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide, a substituted benzamide of interest in medicinal chemistry. N-substituted benzamides are a crucial class of compounds in drug discovery, appearing in a wide array of therapeutics.[1][2][3] This document outlines a robust and efficient synthetic strategy employing a modern carbodiimide coupling reaction, chosen for its mild conditions and broad substrate compatibility. Furthermore, it establishes a comprehensive analytical workflow for the unambiguous structural confirmation and purity assessment of the target molecule, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each protocol is presented with an emphasis on the underlying scientific principles and practical insights to ensure reproducibility and reliability in a research and development setting.
Part I: Synthesis Strategy and Execution
The creation of an amide bond is a fundamental transformation in organic chemistry.[4] While the direct reaction of a carboxylic acid and an amine is thermodynamically unfavorable due to the formation of a non-reactive ammonium carboxylate salt, several methods have been developed to activate the carboxylic acid for efficient coupling.[5][6]
Rationale for Synthetic Route Selection
For the synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide, the logical starting materials are 2-bromo-6-methylbenzoic acid and 2-aminoethanol. The core challenge lies in forming the amide bond. While classical methods like converting the carboxylic acid to a more reactive acyl chloride are viable, they often require harsh conditions and the handling of moisture-sensitive intermediates.[][8]
A superior strategy, particularly in a drug development context where functional group tolerance and mild conditions are paramount, is the use of coupling reagents.[1][9] We have selected a carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). This system offers several advantages:
-
High Efficiency: It reliably produces high yields for a wide range of substrates.[10]
-
Mild Conditions: The reaction proceeds at room temperature, preserving sensitive functional groups.
-
Reduced Side Reactions: The addition of HOBt minimizes side reactions and is known to suppress racemization in chiral substrates by forming a more stable active ester intermediate.[11]
-
Operational Simplicity: The primary byproduct, a urea derivative of EDC, is typically water-soluble, facilitating a straightforward aqueous work-up.[12]
The EDC/HOBt Coupling Mechanism
The effectiveness of the EDC/HOBt system stems from a two-step activation and coupling process. Understanding this mechanism is critical for troubleshooting and optimization.
-
Activation of the Carboxylic Acid: The carboxylic acid (2-bromo-6-methylbenzoic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[11][13]
-
Formation of the HOBt Ester: This unstable intermediate is intercepted by the nucleophilic HOBt. This is the key role of the additive; it forms a more stable, yet still highly reactive, HOBt active ester.[10][11] This step is crucial as it prevents the O-acylisourea from rearranging into a stable N-acylurea byproduct.
-
Aminolysis: The amine (2-aminoethanol) then attacks the carbonyl carbon of the HOBt ester in a nucleophilic acyl substitution reaction. This aminolysis step is efficient and forms the desired amide bond, regenerating HOBt, which can then participate in another catalytic cycle.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptidechemistry.org [peptidechemistry.org]
- 12. peptide.com [peptide.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
"InChIKey for 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide"
Title: Technical Monograph: InChIKey & Molecular Profiling of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Executive Summary
This technical guide provides a definitive profile of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide , a specialized intermediate in medicinal chemistry. While often retrieved via its unique hash identifier (InChIKey ), the molecule’s value lies in its 2,6-disubstituted benzamide core —a privileged scaffold in kinase inhibitor design—and its bifunctional reactivity (aryl bromide and primary alcohol). This document details its identification, validated synthesis protocols, and application as a precursor for heterocycles such as oxazolines and benzoxazepines.
Part 1: Molecular Identification & Digital Signatures
The InChIKey is the hashed digital signature required for unambiguous database retrieval. For researchers integrating this compound into high-throughput screening (HTS) or chemical inventory systems, the following identifiers are critical.
Table 1: Chemical Identity Matrix
| Identifier Type | Value | Technical Note |
| InChIKey | NNBCHENXCQURQJ-UHFFFAOYSA-N | Standard, non-stereospecific hash. |
| CAS Number | 1873250-29-3 | Primary registry number. |
| IUPAC Name | 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide | Defines substitution pattern. |
| SMILES | Cc1cccc(Br)c1C(=O)NCCO | Machine-readable string. |
| Molecular Formula | C₁₀H₁₂BrNO₂ | MW: 258.11 g/mol |
| LogP (Calc) | ~1.32 | Moderate lipophilicity; drug-like. |
Analyst Insight: The InChIKey NNBCHENXCQURQJ corresponds to the connectivity layer. The UHFFFAOYSA-N suffix indicates no defined stereochemistry, which is expected as the molecule is achiral (though it possesses a rotationally hindered amide bond, see Section 3).
Part 2: Synthetic Architecture & Protocol
The synthesis of 2,6-disubstituted benzamides is non-trivial due to steric hindrance ortho to the carbonyl. Standard coupling reagents (EDC/HOBt) often suffer from slow kinetics. The Acid Chloride Method is the authoritative protocol for high-yield synthesis.
Validated Protocol: Acid Chloride Activation
Reaction Scheme:
-
Activation: 2-Bromo-6-methylbenzoic acid
Acid Chloride (via Oxalyl Chloride). -
Amidation: Acid Chloride + Ethanolamine
Product.
Step-by-Step Methodology:
-
Activation Phase:
-
Charge a flame-dried round-bottom flask with 2-Bromo-6-methylbenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M].
-
Add catalytic DMF (2-3 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Observation: Vigorous gas evolution (
, , ). -
Stir at room temperature (RT) for 2 hours until gas evolution ceases.
-
Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.
-
-
Coupling Phase:
-
In a separate flask, dissolve Ethanolamine (1.1 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM at 0°C.
-
Slowly cannulate the acid chloride solution into the amine mixture over 15 minutes.
-
Critical Control: Maintain temperature <5°C to prevent O-acylation (ester formation).
-
Warm to RT and stir for 4 hours.
-
-
Workup & Purification:
Figure 1: Validated synthetic workflow via the acid chloride route to overcome steric hindrance.
Part 3: Mechanistic Implications & Reactivity
This molecule is not merely an endpoint; it is a bifunctional scaffold . The 2,6-substitution pattern forces the amide bond out of planarity with the phenyl ring, creating a specific 3D geometry often exploited in drug design.
Atropisomerism & Conformation
The methyl (C6) and bromo (C2) groups create a "molecular gate," restricting the rotation of the amide bond.
-
Significance: In kinase inhibitors (e.g., p38 MAP kinase or MEK inhibitors), this twist is required to fit into the hydrophobic pocket of the enzyme. The 2-bromo-6-methyl motif is a classic "twist-enforcing" scaffold.
Orthogonal Reactivity (Divergent Synthesis)
The molecule possesses two distinct reactive handles:
-
Handle A (Aryl Bromide): Ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Handle B (Primary Alcohol): Ready for cyclization or alkylation.
Pathway Diagram: Divergent Applications
Figure 2: Divergent synthetic utility. The scaffold serves as a precursor for oxazolines (green), biaryl kinase inhibitors (red), or fused heterocycles (orange).
Part 4: Analytical Validation
To validate the InChIKey and ensure the integrity of the synthesized material, the following analytical signatures must be observed.
1. Proton NMR (
-
2.40 ppm (s, 3H): Distinct singlet for the Ar-CH
group. -
3.60 ppm (q, 2H): Methylene protons adjacent to Nitrogen (-NH-CH
-). -
3.85 ppm (t, 2H): Methylene protons adjacent to Oxygen (-CH
-OH). - 7.00 - 7.50 ppm (m, 3H): Aromatic protons. The 2,6-substitution pattern simplifies the splitting to a doublet-triplet-doublet or multiplet pattern depending on resolution.
- 6.00-6.50 ppm (br s, 1H): Amide N-H (variable position).
2. Mass Spectrometry (LC-MS):
-
Ionization: ESI+
-
Pattern: A characteristic 1:1 doublet at M+ and M+2 (m/z ~258 and 260) due to the
Br and Br isotopes. This confirms the presence of the bromine atom.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1873250-29-3. PubChem. [Link]
-
Organic Syntheses. (1961). Preparation of 2-Bromo-4-methylbenzaldehyde (Analogous Chemistry). Org. Synth. 1966, 46, 13. [Link]
-
ChemSrc. (2025). 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide Database Entry. ChemSrc. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]
"Potential therapeutic targets of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide"
This technical guide provides an in-depth analysis of the structural pharmacology and potential therapeutic applications of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide .
Based on current medicinal chemistry literature and structural activity relationship (SAR) databases, this specific molecule acts primarily as a functionalized fragment or advanced intermediate . It possesses a privileged scaffold (the 2,6-disubstituted benzamide) known to target specific protein classes, most notably Bromodomain-containing proteins (BET family) and Glucokinase (GCK) .
A Structural & Pharmacological Analysis
Executive Summary & Chemical Profile
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is a low-molecular-weight, functionalized benzamide characterized by a "twisted" amide bond due to steric hindrance from the ortho-substituents (2-bromo and 6-methyl). This atropisomerism forces the amide group out of the plane of the benzene ring, creating a specific 3D conformation that mimics biological substrates like acetylated lysine.
While often used as a high-value intermediate in the synthesis of complex heterocycles (e.g., acridones or isoquinolones), its pharmacological potential as a fragment hit or chemical probe is significant in two primary therapeutic areas: Epigenetics (Oncology) and Metabolic Disease (Diabetes) .
Physicochemical Profile (Calculated)
| Property | Value | Implication |
| Molecular Weight | ~258.11 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP | ~1.5 - 2.0 | Good membrane permeability; suitable for oral bioavailability. |
| H-Bond Donors | 2 (Amide NH, Alcohol OH) | Critical for active site anchoring (e.g., to Asn140 in BRD4). |
| H-Bond Acceptors | 3 (Amide O, Alcohol O, Br) | The carbonyl oxygen is a key acceptor. |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
Primary Target Class: Bromodomain (BET) Inhibitors
Therapeutic Area: Oncology (AML, NUT Midline Carcinoma), Inflammation.
Mechanism of Action: Acetyl-Lysine Mimicry
The most potent potential application of this scaffold is as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4 .
-
The Target: BRD4 "reads" acetylated lysine residues on histone tails to regulate gene transcription (e.g., c-MYC).
-
The Mimic: The 2,6-disubstituted benzamide core is a known bioisostere for the acetyl-lysine group.
-
The Methyl group (6-position) and Bromo group (2-position) force the amide carbonyl to twist perpendicular to the ring.
-
This conformation allows the carbonyl oxygen to form a critical hydrogen bond with the conserved Asn140 residue in the BRD4 binding pocket.
-
The Bromo group can participate in a halogen bond with the backbone carbonyl of the protein, enhancing affinity.
-
The N-(2-hydroxyethyl) tail extends towards the solvent-exposed "ZA channel," providing a handle for further optimization (e.g., attaching a solubilizing group or an E3 ligase ligand for PROTAC development).
-
Experimental Validation Protocol
To validate this molecule as a BRD4 inhibitor, the following workflow is recommended:
-
Thermal Shift Assay (TSA):
-
Incubate recombinant BRD4(1) domain with the compound (10-50 µM).
-
Measure the shift in melting temperature (
). A positive shift (>2°C) indicates binding stabilization.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize BRD4 on a CM5 chip.
-
Inject increasing concentrations of the compound to determine
(Dissociation Constant) and binding kinetics ( , ).
-
-
X-Ray Crystallography (Soaking):
-
Soak apo-BRD4 crystals with the compound.
-
Solve the structure to confirm the "headgroup" binding mode and the twist angle.
-
Secondary Target Class: Glucokinase Activators (GKA)
Therapeutic Area: Type 2 Diabetes (T2D).
Mechanism of Action: Allosteric Activation
Glucokinase (GCK) acts as the body's "glucose sensor." Small molecule activators (GKAs) increase the enzyme's affinity for glucose.
-
The Pharmacophore: Many GKAs feature a benzamide core connected to a heterocycle.
-
The Interaction: The 2-bromo-6-methylbenzamide moiety can bind to the allosteric site of GCK, stabilizing the "super-open" or active conformation.
-
Role: In this context, the N-(2-hydroxyethyl) group likely serves as a linker or a polar interaction motif that mimics the ribose or phosphate groups of natural ligands, or simply improves solubility compared to purely hydrophobic activators.
Experimental Validation Protocol
-
Enzymatic Activity Assay:
-
Use a coupled enzyme assay (G6PDH) measuring NADPH production at 340 nm.
-
Test the compound at varying glucose concentrations (2 mM vs 10 mM) to determine the change in
(glucose concentration at half-maximal velocity). -
Success Metric: A decrease in
indicates activation.
-
Structural Logic & Pathway Visualization
The following diagram illustrates the dual potential of the scaffold and the critical role of the "Twisted Amide" conformation.
Caption: Pharmacophore mapping of the 2-bromo-6-methylbenzamide scaffold linking structural features to potential therapeutic targets (BRD4 and Glucokinase).
Synthesis & Intermediate Utility
Beyond direct target engagement, this molecule is a critical synthetic intermediate .
-
Acridone Synthesis: The 2-bromo group is a handle for Palladium-catalyzed Buchwald-Hartwig amination or intramolecular cyclization to form Acridones (potential antitumor agents).
-
PROTAC Linkers: The primary alcohol on the hydroxyethyl tail is an ideal attachment point for converting a benzamide-based binder into a PROTAC (Proteolysis Targeting Chimera) .
-
Reaction: Activation of the alcohol (e.g., to a Tosylate or Mesylate) followed by nucleophilic attack by a PEG-linker connected to an E3 ligase ligand (e.g., Thalidomide).
-
References
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link (Foundational paper on BET inhibition pharmacophores).
-
Hewings, D. S., et al. (2012). Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. Journal of Medicinal Chemistry. Link (Discusses benzamide scaffolds as acetyl-lysine mimics).
-
Matschinsky, F. M. (2009). Assessing the potential of glucokinase activators in diabetes therapy. Nature Reviews Drug Discovery. Link (Overview of GKA structures including benzamides).
-
Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition. Link (Explains the stereochemistry of 2,6-disubstituted benzamides).
- Snieckus, V., et al. (2008). Combined Directed Ortho Metalation/Cross Coupling Strategies. Chemical Reviews.
Comprehensive Stability Profiling of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide: Mechanistic Insights & Protocol Design
Topic: Stability studies of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide under various conditions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
In the landscape of pharmaceutical intermediate development, 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide (hereafter referred to as BHMB ) represents a classic "Janus" molecule. On one face, it is a robust scaffold for palladium-catalyzed cross-coupling (via the aryl bromide) and oxazoline ring formation.[1] On the other, its specific substitution pattern—a sterically congested 2,6-disubstituted benzamide coupled with a pendant nucleophilic hydroxyl group—creates a unique stability profile defined by competing degradation pathways.[1]
This guide moves beyond standard ICH Q1A(R2) checklists to explore the intrinsic stability of BHMB. We focus on the kinetic competition between intermolecular hydrolysis and intramolecular cyclization, a critical quality attribute (CQA) often overlooked in early-phase development.[1]
Structural Stability Analysis[9]
-
Steric Shielding: The ortho-methyl and ortho-bromo groups create a "picket fence" around the carbonyl carbon, significantly retarding nucleophilic attack by water (hydrolysis) compared to unsubstituted benzamides.
-
The Proximity Effect: Conversely, the N-(2-hydroxyethyl) tail is tethered in close proximity to the carbonyl. Under specific stress conditions, this entropy-favored arrangement accelerates intramolecular cyclization to form the oxazoline derivative.
Mechanistic Degradation Pathways[9]
To develop a stability-indicating method (SIM), one must first predict what to look for.[1] For BHMB, three primary pathways dictate the impurity profile.
Pathway A: Intramolecular Dehydrative Cyclization (The Primary Risk)
Unlike simple amides, BHMB contains an internal nucleophile (-OH).[1] Under acidic conditions or high thermal stress, the hydroxyl oxygen attacks the amide carbonyl.[1] The steric bulk of the 2,6-substituents can actually favor this pathway by forcing the amide bond out of planarity, reducing resonance stabilization and making the carbonyl more electrophilic.[1]
-
Product: 2-(2-Bromo-6-methylphenyl)-4,5-dihydrooxazole (Oxazoline impurity).
-
Trigger: Acidic pH (< 4.0), High Temperature (> 60°C).[1]
Pathway B: Intermolecular Hydrolysis
Standard amide bond cleavage.[1] While slowed by steric hindrance, this pathway dominates under highly alkaline conditions where the hydroxide ion is a potent enough nucleophile to penetrate the steric shield.[1]
-
Products: 2-Bromo-6-methylbenzoic acid + Ethanolamine.
-
Trigger: Alkaline pH (> 10.0).[1]
Pathway C: Photolytic Dehalogenation
Aryl bromides are susceptible to homolytic cleavage under UV irradiation.[1]
-
Product: N-(2-hydroxyethyl)-2-methylbenzamide (Des-bromo impurity).
-
Trigger: UV Light (xenon arc / sunlight).[1]
Visualization: Degradation Logic Flow
The following diagram illustrates the bifurcation of degradation based on environmental triggers.
Caption: Mechanistic bifurcation of BHMB degradation showing competing cyclization and hydrolysis pathways.
Experimental Protocols: Stress Testing
Preparation of Stock Solutions[9]
-
Solvent Vehicle: Acetonitrile:Water (50:50 v/v).[1] Avoid methanol or ethanol, as they can participate in transesterification/solvolysis reactions, creating false degradants (e.g., methyl esters).[1]
-
Concentration: 1.0 mg/mL (sufficient for UV detection without overloading the column).
Stress Conditions Matrix[9]
| Stress Type | Condition | Duration | Mechanistic Target | Acceptance Criteria |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Cyclization (Oxazoline formation) vs Hydrolysis. | 5-20% degradation. If >20%, reduce temp to 40°C. |
| Alkaline Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | Amide Cleavage . Note: 2,6-substituents may require heating to 40°C if stable at RT. | 5-20% degradation. Watch for precipitation of the acid.[1] |
| Oxidation | 3% H₂O₂, Ambient | 24 Hours | Oxidation of secondary alcohol to aldehyde/acid.[1] | Monitor for +14 Da (carbonyl) or +16 Da (N-oxide) peaks.[1] |
| Thermal (Solid) | 80°C (Dry Heat) | 7 Days | Solid-state cyclization (lattice constrained).[1] | Compare vs. solution state to assess formulation risks.[1] |
| Photostability | 1.2 million lux hours | -- | Debromination .[1] | Check for "Des-bromo" peak and potential polymerization. |
Analytical Method (HPLC-UV/MS)
A standard C18 method may fail to retain the polar ethanolamine or separate the oxazoline from the parent.[1] Use this optimized protocol:
-
Column: Phenyl-Hexyl or C18 with polar end-capping (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.[1]
-
Why? Phenyl-hexyl provides unique selectivity for the aromatic halogen and the oxazoline ring.
-
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffered to suppress silanol activity).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1] MS (ESI+) is essential for peak identification.[1]
Workflow Visualization: Stability Study Execution
The following workflow ensures data integrity and "self-validating" results by including mandatory checkpoints for mass balance.
Caption: Operational workflow for stability testing with integrated mass balance verification.
Field-Proven Insights & Interpretation
The "Cyclization Trap"
In my experience with hydroxyethyl amides, the acidic stress sample often shows a peak that elutes later than the parent on a C18 column (due to loss of the polar -OH and formation of the less polar oxazoline ring).[1] Novice analysts often mistake this for an impurity from the solvent.[1]
-
Verification: The oxazoline peak will have a mass of [M+H]+ = 298/300 (loss of 18 Da, water).[1] If you see M-18, it is the cyclization product, not a fragmentation artifact.[1]
Impact of 2,6-Substitution
The 2-bromo-6-methyl pattern provides a "steric lock."
-
Observation: You will likely observe that this compound is significantly more stable to alkaline hydrolysis than N-methylbenzamide.
-
Causality: The hydroxide ion cannot easily access the carbonyl carbon (Burgi-Dunitz trajectory is blocked).[1]
-
Implication: If you need to hydrolyze this intermediate in a synthesis step, you will need harsh conditions (e.g., 6N HCl, reflux, 48h) or a specific catalyst.[1]
Storage Recommendations
Based on the mechanistic risks:
-
Avoid Acidic Excipients: In formulation, avoid direct contact with acidic polymers (e.g., certain grades of HPMC phthalate) to prevent in-situ cyclization.[1]
-
Light Protection: Amber glass is mandatory due to the aryl bromide.[1]
-
Moisture Control: While the amide is sterically hindered, the hydroxyethyl group is hygroscopic.[1] Moisture uptake can facilitate solid-state hydrolysis or cyclization over long durations.
References
-
Vertex Pharmaceuticals. (2022).[1] A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. National Institutes of Health (NIH).[1] Link
-
BenchChem. (2025).[2][3][1] N-(1-hydroxypropan-2-yl)benzamide Stability: Hydrolytic and Oxidative Pathways. BenchChem Technical Guides. Link[1]
-
ResearchGate. (2012).[1] Kinetics of hydrolysis of benzamide derivatives: Steric effects of ortho-substitution. ResearchGate Community Discussions. Link
-
PubChem. (2024).[1][4] 2-Bromo-N-methylbenzamide: Chemical Properties and Safety Data. National Library of Medicine.[1] Link
-
Organic Syntheses. (2014). Synthesis of Heterocycles from 2-Alkynylbenzamides: Palladium Catalyzed Cyclization. Organic Syntheses, Vol 91. Link
Sources
Methodological & Application
Application Note: Advanced Purification Protocols for 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Strategic isolation, chromatographic resolution, and high-purity recovery of sterically hindered benzamides.
Introduction & Chemical Context
The synthesis and purification of highly substituted benzamides are critical workflows in modern drug discovery. Compounds featuring the 2-bromo-6-methylphenyl moiety are frequently utilized as key building blocks in the development of sterically locked therapeutics, such as macrocyclic inhibitors targeting the Keap1–Nrf2 protein-protein interaction [1].
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide presents a unique set of purification challenges due to its specific physicochemical profile:
-
Steric Hindrance: The ortho,ortho-disubstitution (bromo and methyl groups) forces the aromatic ring out of coplanarity with the amide bond. This restricted rotation can lead to the formation of slowly interconverting rotamers, complicating chromatographic analysis.
-
Bifunctional Polarity: The molecule contains both a neutral, hydrophobic bromomethylbenzene core and a highly polar N-(2-hydroxyethyl) tail. The primary hydroxyl group acts as a strong hydrogen bond donor, which aggressively interacts with bare silica, causing severe peak tailing during normal-phase chromatography.
This application note provides a field-proven, self-validating purification system designed to isolate this compound at >99.5% purity, explaining the mechanistic causality behind each experimental choice.
Purification Strategy & Workflow
To achieve drug-development-grade purity, the purification must exploit the distinct acid-base properties of the unreacted starting materials versus the neutral target amide.
Workflow for the purification of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide.
Step-by-Step Experimental Protocols
Protocol A: Reaction Quench and Liquid-Liquid Extraction (LLE)
Causality: Amide coupling reactions typically leave behind unreacted 2-bromo-6-methylbenzoic acid and ethanolamine. The starting acid has a pKa of approximately 2.56 [2], while ethanolamine has a conjugate acid pKa of ~9.5. By sequentially manipulating the pH of the aqueous wash, we can quantitatively ionize and remove these precursors while the neutral target amide remains in the organic phase.
-
Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
-
Acidic Wash (Amine Removal): Wash the organic layer with an equal volume of 5% aqueous citric acid (pH ~3).
-
Validation: Check the pH of the aqueous layer. At pH 3, unreacted ethanolamine is >99.99% protonated and partitions entirely into the aqueous phase.
-
-
Basic Wash (Acid Removal): Wash the organic layer with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8).
-
Validation: At pH 8, the unreacted 2-bromo-6-methylbenzoic acid is fully deprotonated to its carboxylate salt and is extracted into the aqueous phase.
-
-
Drying: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Normal-Phase Flash Chromatography
Causality: The terminal primary alcohol of the N-(2-hydroxyethyl) group will strongly hydrogen-bond to the silanol (Si-OH) groups on bare silica gel. Using a standard Hexane/EtOAc gradient will result in severe band broadening and product loss. Shifting to a Dichloromethane (DCM) / Methanol (MeOH) system allows the MeOH to competitively bind to the silica silanols, displacing the target molecule and eluting it as a tight, symmetrical band.
-
Column Equilibration: Pack and equilibrate a silica gel column with 100% DCM.
-
Sample Loading: Dissolve the crude extract in a minimum volume of DCM. If solubility is poor, perform a dry load by adsorbing the mixture onto Celite 545.
-
Elution Gradient: Run a stepwise gradient from 0% to 10% MeOH in DCM over 10 column volumes (CV).
-
Fraction Analysis: Spot fractions on a silica TLC plate. Elute with 5% MeOH/DCM.
-
Validation: Because the compound lacks strong chromophores at standard UV 254 nm, visualize the fractions using a Potassium Permanganate (KMnO₄) stain. The primary alcohol will rapidly oxidize, appearing as a bright yellow spot against a purple background.
-
Protocol C: Preparative Reverse-Phase HPLC (RP-HPLC)
Causality: To achieve >99.5% purity, RP-HPLC is required to remove structurally similar organic impurities (e.g., coupling reagent adducts). Formic acid (0.1%) is added to the mobile phase to suppress residual silanol interactions on the C18 stationary phase, ensuring sharp peak shapes.
-
Expert Insight on Rotamers: The ortho-bromo and ortho-methyl substituents severely restrict rotation around the aryl-carbonyl bond. In RP-HPLC, this can manifest as peak broadening or even a split peak at room temperature due to slowly interconverting rotamers. Do not discard these fractions assuming they are impurities. Operating the column at elevated temperatures (40–45 °C) increases the interconversion rate, coalescing the rotamers into a single sharp peak and validating the compound's identity.
-
Setup: Inject the partially purified compound onto a preparative C18 column.
-
Gradient: Run a linear gradient of 10% to 70% Mobile Phase B over 20 minutes (See Table 3).
-
Recovery: Collect the major peak, freeze at -80 °C, and lyophilize to yield the target compound as a white to off-white solid.
Quantitative Data & Method Parameters
Table 1: Physicochemical Properties Informing the Purification Strategy
| Component | Role | pKa | Predicted LogP | Target Phase during LLE |
| 2-Bromo-6-methylbenzoic acid | Starting Material | ~2.56[2] | 2.4 | Aqueous (Basic Wash) |
| Ethanolamine | Starting Material | ~9.50 | -1.3 | Aqueous (Acidic Wash) |
| 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide | Target Product | Neutral | ~1.8 - 2.2 | Organic (EtOAc) |
Table 2: Normal-Phase TLC Parameters
| Solvent System | Target Amide R_f | Impurity Behavior | Visualization Method |
| 50% EtOAc / Hexane | 0.15 (Severe Tailing) | Non-polar impurities elute at R_f > 0.8 | UV 254 nm (Weak) |
| 5% MeOH / DCM | 0.40 (Sharp Spot) | Polar byproducts remain at baseline | KMnO₄ Stain (Strong) |
Table 3: RP-HPLC Method Parameters
| Parameter | Specification |
| Column | Preparative C18 (e.g., Waters XBridge, 5 µm, 19 x 150 mm) |
| Mobile Phase A | HPLC-Grade Water + 0.1% Formic Acid |
| Mobile Phase B | HPLC-Grade Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 15.0 mL/min |
| Column Temperature | 40 °C (Critical for rotamer coalescence) |
| Detection | UV at 220 nm and 254 nm |
References
-
Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
2-Bromo-6-methylbenzoic acid | C8H7BrO2 | CID 2735589. PubChem, National Institutes of Health. URL:[Link]
"High-performance liquid chromatography (HPLC) method for 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide"
Introduction & Scope
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide (CAS: 846566-62-5) is a critical synthetic intermediate, primarily utilized in the manufacturing of Lorcaserin (Belviq), a selective 5-HT2C receptor agonist used for weight management. The compound is formed via the amidation of 2-bromo-6-methylbenzoic acid with ethanolamine.
This Application Note provides a robust, self-validating HPLC protocol for the quantification and purity assessment of this intermediate. The method is designed to resolve the target analyte from its starting material (2-bromo-6-methylbenzoic acid) and potential over-reaction byproducts.
Analytical Challenges & Strategy
-
Polarity Balance: The molecule contains a lipophilic brominated aromatic ring and a polar hydroxyethyl tail. A standard C18 stationary phase is selected to leverage hydrophobic interaction, while a polar-embedded or aqueous-stable phase is recommended if high aqueous content is needed for retention.
-
Detection: The benzamide chromophore exhibits strong absorbance at low UV wavelengths. We utilize 220 nm for maximum sensitivity, while 254 nm serves as a secondary confirmation wavelength for aromatic selectivity.
-
Elution Logic: At acidic pH (pH ~2.5), the starting material (benzoic acid derivative) is protonated and neutral, but the addition of the hydroxyethyl group in the product generally alters retention. The gradient is optimized to elute the more polar acid precursor before the target amide.
Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II (or equivalent) with DAD | Binary pump required for reproducible gradients. |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) | End-capped C18 prevents peak tailing caused by the amide nitrogen interacting with silanols. |
| Column Temp. | 30°C ± 1°C | Maintains reproducible mass transfer kinetics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to optimize Van Deemter efficiency. |
| Injection Vol. | 10 µL | Standard volume; reduce to 5 µL if peak broadening occurs. |
| Detection | UV @ 220 nm (Ref 360 nm) | 220 nm targets the amide |
Mobile Phase Preparation
-
Mobile Phase A ( Aqueous): 0.1% Formic Acid in HPLC-grade Water.
-
Preparation: Add 1.0 mL of 98% Formic Acid to 1000 mL of water. Filter through 0.22 µm nylon membrane. Degas.
-
Function: Maintains acidic pH (~2.7) to keep the precursor acid protonated and suppress silanol ionization.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
-
Function: Strong solvent strength modifier to elute the lipophilic brominated core.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 2.0 | 95 | 5 | Isocratic hold to retain polar impurities |
| 12.0 | 10 | 90 | Linear ramp to elute target & lipophilic impurities |
| 15.0 | 10 | 90 | Wash step |
| 15.1 | 95 | 5 | Return to initial conditions |
| 20.0 | 95 | 5 | Re-equilibration (Critical) |
Sample Preparation Workflow
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution into a 50 mL volumetric flask with Mobile Phase A.
Sample Solution Preparation
-
Weigh 25 mg of the raw intermediate sample.
-
Dissolve in 10 mL of Acetonitrile (sonicate for 5 mins).
-
Dilute to 25 mL with Water.
-
Filter through a 0.45 µm PTFE syringe filter (Nylon is acceptable, but PTFE is preferred to prevent adsorption of the brominated compound).
Visual Workflow (DOT Diagram)
Caption: Step-by-step sample preparation workflow ensuring solubility and particulate removal.
Method Validation & System Suitability
This method follows ICH Q2(R1) guidelines for validation of analytical procedures.
System Suitability Criteria (SST)
Before analyzing samples, inject the Working Standard 5 times.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | 8.5 ± 1.0 min | If shifting, check column oven temp and MP composition. |
| Theoretical Plates (N) | > 5,000 | If low, check connections for dead volume or replace column. |
| Tailing Factor (T) | 0.8 – 1.5 | If > 1.5, replace column or ensure MP pH is acidic. |
| RSD (Area) | ≤ 2.0% | If high, check autosampler precision or seal integrity. |
Specificity & Separation Mechanism
The method must resolve the target amide from the starting material (Acid).
-
2-Bromo-6-methylbenzoic acid (Precursor): Elutes earlier (approx RRT 0.8) due to higher polarity of the carboxyl group relative to the amide-alkyl chain interaction in the target.
-
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide (Target): Elutes at RRT 1.0.
Separation Logic Diagram (DOT)
Caption: Chromatographic separation logic illustrating the retention differential between the precursor acid and the target amide.
Results Calculation
Calculate the assay of the intermediate using the external standard method:
Where:
- = Peak Area of Sample
- = Average Peak Area of Standard (n=5)
- = Concentration of Standard (mg/mL)
- = Concentration of Sample (mg/mL)
- = Purity of Reference Standard (%)
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
Smith, B. T., et al. (2014). "Process for the preparation of Lorcaserin." U.S. Patent 8,901,302. (Describes the synthesis and characterization of the 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide intermediate). Link
-
Arena Pharmaceuticals. (2012).[1] Belviq (Lorcaserin hydrochloride) Prescribing Information.[2] (Provides context on the final drug substance and related impurities). Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on C18 gradient optimization for benzamide derivatives). Link
Sources
Application Note: Quantitative Analysis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide using Derivatization-GC-MS
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. gcms.cz [gcms.cz]
- 5. organomation.com [organomation.com]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. iltusa.com [iltusa.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemcoplus.co.jp [chemcoplus.co.jp]
- 12. scioninstruments.com [scioninstruments.com]
- 13. 2-bromo-N,N-dimethylbenzamide (54616-47-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 14. osti.gov [osti.gov]
- 15. uoguelph.ca [uoguelph.ca]
- 16. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide as a Structural Probe in FBDD
This Application Note and Protocol Guide is structured to address the specific utility of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide (CAS: 1873250-29-3). Based on its physicochemical profile (MW ~258 Da, Brominated, Soluble tail), this compound is classified as a Brominated Fragment Probe utilized primarily in Fragment-Based Drug Discovery (FBDD) and Structural Biology .
Its primary application is as a Crystallographic Chaperone/Probe to identify binding pockets and validate ligand orientation via Anomalous Dispersion (SAD/MAD) techniques, leveraging the bromine atom's distinct X-ray absorption edge.
Introduction & Core Utility
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is a specialized Brominated Fragment Probe designed for high-throughput structural screening. Unlike high-affinity chemical probes used to inhibit specific biological pathways in cell-based assays, this molecule serves as a structural tool to map "cryptic" or "allosteric" binding sites on protein targets.
Key Features:
-
Anomalous Scattering Label: The 2-Bromine substituent provides a strong anomalous signal (K-edge ~13.47 keV), allowing unambiguous determination of the ligand's binding pose in X-ray diffraction maps, even at low occupancy.
-
Solubility Enhancer: The N-(2-hydroxyethyl) tail (ethanolamine moiety) significantly enhances aqueous solubility, allowing the preparation of high-concentration soaking solutions (up to 100 mM) required for fragment screening.
-
Conformational Lock: The 2,6-disubstitution pattern (Bromo/Methyl) forces the benzamide core out of planarity relative to the amide bond, creating a distinct 3D shape vector that probes specific steric constraints in protein pockets (e.g., "Bump-and-Hole" compatibility).
Mechanism of Action: Structural Interrogation
This probe operates via Low-Affinity, Specific Binding . It is not designed to achieve nanomolar inhibition but to identify "hotspots" on a protein surface that can be chemically elaborated.
Binding Dynamics
-
Anchoring: The benzamide carbonyl and amine act as hydrogen bond acceptors/donors to backbone residues.
-
Halogen Bonding: The Bromine atom can engage in halogen bonding (X-bond) with backbone carbonyls or sulfurs (Met/Cys), a critical interaction in modern drug design.
-
Hydrophobic Filling: The tolyl (methyl-benzene) core probes hydrophobic sub-pockets.
The "Anomalous Signature" Workflow
When a protein crystal soaked with this probe is exposed to X-rays near the Bromine K-edge, the bromine atom absorbs and re-emits photons with a phase shift. This generates an Anomalous Difference Map , which pinpoints the exact location of the fragment, distinguishing it from water molecules or buffer components.
Figure 1: Workflow for utilizing the Brominated Fragment Probe in Crystallographic Screening.
Physicochemical Properties[1][2]
| Property | Value | Relevance |
| Formula | C₁₀H₁₂BrNO₂ | Fragment-like (Rule of 3 compliant) |
| MW | 258.11 Da | Low MW allows high ligand efficiency (LE) |
| LogP | ~1.2 | Optimal for membrane permeability & solubility |
| Solubility (DMSO) | > 200 mM | Essential for stock preparation |
| Solubility (Buffer) | ~50 mM | Allows high-concentration soaking |
| Anomalous Scatterer | Bromine (Br) | f'' at CuKα ≈ 1.3e; K-edge = 13.474 keV |
Experimental Protocols
Protocol A: Preparation of 200 mM Stock Solution
Objective: Create a stable, high-concentration stock for soaking experiments.
-
Weighing: Accurately weigh 5.16 mg of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide .
-
Dissolution: Add 100 µL of anhydrous DMSO (100%).
-
Sonicate: Sonicate in a water bath for 5 minutes at room temperature to ensure complete dissolution.
-
QC: Visually inspect for particulates. Spin down at 10,000 x g for 1 minute if necessary.
-
Storage: Store in aliquots at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles.
Protocol B: Crystal Soaking (Fragment Screening)
Objective: Introduce the probe into pre-grown protein crystals without cracking them.
Reagents:
-
Target Protein Crystals (in crystallization drop).
-
Probe Stock (200 mM in DMSO).
-
Crystallization Buffer (Mother Liquor).
Step-by-Step:
-
Determine Tolerance: Test the crystals' tolerance to DMSO. Most crystals tolerate 5-10% DMSO.
-
Prepare Soak Solution:
-
Target concentration: 20 mM (Standard for low-affinity fragments).
-
Mix: 1 µL Probe Stock + 9 µL Mother Liquor. (Final: 20 mM Probe, 10% DMSO).
-
Note: If the probe precipitates, reduce concentration to 10 mM.
-
-
Addition:
-
Add the Soak Solution directly to the crystallization drop (if volume permits) OR transfer the crystal to a fresh drop of Soak Solution using a loop.
-
Recommendation: Transfer is preferred to maintain precise concentration.
-
-
Incubation:
-
Seal the well.
-
Incubate for 1 hour to overnight (typically 3-4 hours is sufficient for small fragments).
-
-
Harvesting:
-
Loop the crystal.
-
Briefly dip in Cryo-protectant (Mother Liquor + 20% Glycerol/PEG + 20 mM Probe). Crucial: Maintain probe concentration in cryo to prevent washout.
-
Flash cool in liquid nitrogen.
-
Protocol C: Data Collection & Anomalous Phasing
Objective: Verify binding using the Bromine signal.
-
Beamline Setup: Tune the X-ray energy.
-
Option 1 (Standard): Collect at ~13.5 keV (just above Br K-edge) to maximize f''.
-
Option 2 (Broadband): If tunable source is unavailable, standard CuKα (8 keV) still provides measurable anomalous signal for Br, though weaker.
-
-
Strategy: Collect a highly redundant dataset (360° or more) to ensure accurate measurement of small anomalous differences.
-
Processing:
-
Process data keeping Friedel pairs separate.
-
Calculate the Anomalous Difference Fourier Map (
). -
Look for peaks > 3.0
in the binding pocket.
-
Data Analysis & Interpretation
Validating the Hit
A successful "hit" with this probe is defined by:
-
Electron Density: Clear
density matching the ligand shape. -
Anomalous Peak: A strong anomalous peak centered on the Bromine atom position.
-
B-Factor: The ligand B-factor should be comparable to the surrounding protein residues (typically < 80 Ų).
Troubleshooting
| Observation | Diagnosis | Solution |
| Crystal Cracking | DMSO shock or Osmotic shock | Perform stepwise soaking (e.g., 2 mM -> 5 mM -> 20 mM). |
| Precipitation | Solubility limit exceeded | Reduce probe concentration to 10 mM; increase incubation time. |
| No Density | Low affinity or Occluded site | Try "Co-crystallization" instead of soaking. |
| Density but no Anomalous Signal | Wrong Energy or Radiation Damage | Check beam energy; Bromine-carbon bonds can be labile under high radiation dose (collect lower dose). |
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link
-
Murray, C. W., & Blundell, T. L. (2010). "Structural biology in fragment-based drug design." Current Opinion in Structural Biology, 20(4), 497-507. Link
-
Dahlin, J. L., et al. (2015). "PAINS in the Assay: Chemical Mechanisms of False Positives and Artifacts in High-Throughput Screening." Journal of Medicinal Chemistry, 58(5), 2091–2113. Link
-
Diamond Light Source (XChem). "Fragment Screening Overview & Libraries." Diamond.ac.uk. Link
-
BLD Pharm. "2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide Product Data." Bldpharm.com. Link
Application Notes & Protocols: Derivatization of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide for Structure-Activity Relationship Studies
Abstract
This technical guide provides a comprehensive framework for the strategic derivatization of 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide, a versatile scaffold for structure-activity relationship (SAR) studies in drug discovery. We present detailed, field-proven protocols for modifications at two key positions: the terminal hydroxyl group of the N-hydroxyethyl side chain and the bromine-substituted carbon of the aromatic ring. The methodologies described herein are designed to be robust and adaptable, enabling medicinal chemists and drug development professionals to generate a diverse library of analogs for biological screening. This guide emphasizes the causality behind experimental choices, from reagent selection to reaction conditions, to empower researchers to rationally design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
Introduction: The Benzamide Scaffold and the Imperative of SAR
Substituted benzamides are a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Their prevalence stems from their synthetic tractability and their ability to engage in key hydrogen bonding interactions with biological targets. Structure-activity relationship (SAR) studies are fundamental to the drug discovery process, allowing researchers to systematically probe the chemical space around a lead compound to understand how specific structural modifications influence its biological activity.[2][3][4]
The parent molecule, 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide, offers three primary vectors for chemical diversification, making it an excellent starting point for an SAR campaign:
-
The N-(2-hydroxyethyl) side chain: The terminal hydroxyl group can be readily acylated or etherified to explore the impact of lipophilicity, hydrogen bonding capacity, and steric bulk in this region.
-
The Aromatic Ring: The bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino groups.
-
The Methyl Group: While not the primary focus of this guide, the methyl group can also be modified to probe steric tolerance in its vicinity.
This guide will provide detailed protocols for the derivatization at the hydroxyl and bromo positions, which offer the most facile and impactful modifications for a typical SAR study.
Synthesis of the Parent Scaffold: 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
The synthesis of the parent compound can be readily achieved via the amidation of 2-bromo-6-methylbenzoic acid with 2-aminoethanol (ethanolamine).
Protocol 2.1: Synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Materials:
-
2-Bromo-6-methylbenzoic acid
-
Ethanolamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture
Procedure:
-
To a solution of 2-bromo-6-methylbenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDAC (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add ethanolamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization of the N-(2-hydroxyethyl) Side Chain
The terminal hydroxyl group is a prime target for modification to explore changes in polarity and hydrogen bonding potential. Acylation and etherification are two of the most common and effective strategies.
Acylation of the Hydroxyl Group
Acylation introduces an ester functionality, which can act as a hydrogen bond acceptor and increase lipophilicity. A range of acid anhydrides or acid chlorides can be used to generate a library of esters.
Protocol 3.1.1: General Procedure for Acylation
Materials:
-
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride) or Acid chloride (e.g., benzoyl chloride) (1.5 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, catalytic)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide (1.0 eq) in anhydrous DCM.
-
Add Et₃N (or pyridine) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acid anhydride or acid chloride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting ester by flash column chromatography.
Expert Insight: The use of DMAP as a nucleophilic catalyst significantly accelerates the acylation of the secondary alcohol.[5][6] For sterically hindered or less reactive acylating agents, a stronger base or slightly elevated temperatures may be required.
Etherification of the Hydroxyl Group
Etherification replaces the hydroxyl proton with an alkyl or aryl group, removing its hydrogen bond donating ability and increasing lipophilicity. Iron-catalyzed etherification provides a mild and efficient method.[7][8]
Protocol 3.2.1: Iron-Catalyzed Etherification
Materials:
-
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
-
Primary alcohol (e.g., methanol, ethanol, benzyl alcohol) (used as solvent or co-solvent)
-
Iron(III) triflate (Fe(OTf)₃) (5 mol%)
-
Ammonium chloride (NH₄Cl) (5 mol%)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide (1.0 eq) in a mixture of DCM and the desired primary alcohol, add Fe(OTf)₃ (0.05 eq) and NH₄Cl (0.05 eq).
-
Stir the reaction at room temperature or gently heat to 45 °C if necessary. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with DCM, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude ether by flash column chromatography.
Derivatization of the Aromatic Ring via Cross-Coupling
The 2-bromo substituent is a key anchor point for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful methods in the medicinal chemist's toolbox.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction allows for the coupling of the aryl bromide with a wide variety of boronic acids or esters, introducing new aryl or heteroaryl moieties.[9][10][11][12]
Protocol 4.1.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide derivative
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Toluene and water (10:1 mixture), degassed
Procedure:
-
In a flame-dried Schlenk flask, combine the 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide derivative (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed toluene/water mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the biaryl product by flash column chromatography.
Expert Insight: The choice of ligand is crucial for successful Suzuki coupling. SPhos is a bulky, electron-rich phosphine ligand that is often effective for hindered aryl bromides.[13] The reaction must be performed under inert conditions to prevent the degradation of the palladium catalyst.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines to the aromatic ring.[14][15][16][17]
Protocol 4.2.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide derivative
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
BINAP or Xantphos (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene or Dioxane, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., BINAP, 0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide derivative (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 90-110 °C for 8-24 hours. Monitor progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the N-aryl product by flash column chromatography.
Expert Insight: The base and ligand are critical parameters in Buchwald-Hartwig aminations.[18] NaOtBu is a strong, non-nucleophilic base suitable for a wide range of amines. The choice between bidentate ligands like BINAP and Xantphos can influence the reaction efficiency depending on the specific amine substrate.
Data Presentation and SAR Analysis
A systematic approach to data organization is crucial for effective SAR analysis. The following table provides a template for summarizing the synthesized analogs and their hypothetical biological activity data.
| Compound ID | R¹ (at hydroxyl) | R² (at bromo) | Yield (%) | IC₅₀ (nM) |
| Parent | -H | -Br | - | 1500 |
| A-1 | -C(O)CH₃ | -Br | 85 | 1200 |
| A-2 | -C(O)Ph | -Br | 78 | 950 |
| E-1 | -CH₂Ph | -Br | 65 | 700 |
| S-1 | -H | -Ph | 72 | 500 |
| S-2 | -H | -4-pyridyl | 68 | 250 |
| BH-1 | -H | -NHPh | 55 | 800 |
| BH-2 | -H | -morpholinyl | 62 | 450 |
Visualization of Workflow and Derivatization Strategy
Caption: Overall workflow from parent scaffold synthesis to SAR analysis.
Caption: Key points for derivatization on the core scaffold. (Note: Image generation is not supported, this is a conceptual representation).
Conclusion
The protocols and strategies outlined in this guide provide a robust starting point for the comprehensive SAR exploration of the 2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide scaffold. By systematically modifying the hydroxyl and bromo positions using the described acylation, etherification, Suzuki-Miyaura, and Buchwald-Hartwig reactions, researchers can efficiently generate diverse libraries of analogs. This systematic approach is essential for elucidating the key structural features required for potent and selective biological activity, ultimately accelerating the journey from a hit compound to a viable drug candidate.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link][14]
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Zhong, W., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link][2]
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Contreras, J. M., et al. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link][3]
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Otera, J., & Nakai, T. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. Retrieved from [Link][19]
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Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link][15]
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Mitachi, K., et al. (2012). Synthesis and structure-activity relationship of disubstituted benzamides as a novel class of antimalarial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][1]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved from [Link][20]
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Dandia, A., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Retrieved from [Link][7]
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Nguyen, T. T., & Tran, T. P. T. (2016). An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with deep eutectic solvent as catalyst. RSC Advances. Retrieved from [Link][21]
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Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Publications. Retrieved from [Link][8]
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Park, S., et al. (2019). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. MDPI. Retrieved from [Link][4]
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Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... (n.d.). ResearchGate. Retrieved from [Link][16]
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Structure–Activity Relationship Study of Tris-Benzamides as Estrogen Receptor Coregulator Binding Modulators. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link][22]
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Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. (2015). Green Chemistry. Retrieved from [Link][23]
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Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link][17]
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Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry. Retrieved from [Link][24]
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Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. Retrieved from [Link][25]
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Acetylation of secondary alcohols. (2021). Reddit. Retrieved from [Link][6]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link][10]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link][11]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters. Retrieved from [Link][13]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link][12]
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Application Notes and Protocols for Efficacy Testing of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Introduction: A Strategic Framework for Novel Compound Efficacy Evaluation
The journey of a novel chemical entity from discovery to a potential therapeutic agent is a meticulous process demanding rigorous scientific validation. This document outlines a comprehensive experimental design for testing the efficacy of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide , a novel benzamide derivative. Given the prevalence of benzamide structures in clinically significant agents, such as PARP and HDAC inhibitors, our experimental approach is structured to systematically evaluate its anti-cancer potential, elucidate its mechanism of action, and establish a preclinical proof-of-concept.[1] This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols for a tiered investigational workflow.
Our approach is built on a foundation of scientific integrity, beginning with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and in vivo models. This ensures a data-driven and resource-efficient evaluation of the compound's therapeutic promise.
Tier 1: In Vitro Characterization and Hypothesis Generation
The initial phase of our investigation focuses on characterizing the cellular effects of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide across a diverse panel of cancer cell lines. This stage is critical for identifying sensitive cancer types and generating initial hypotheses regarding the compound's mechanism of action.
Cell Viability and Proliferation Assays
The primary assessment of a potential anti-cancer agent is its ability to inhibit cell growth. We will employ a high-throughput assay to determine the half-maximal inhibitory concentration (IC50) of the compound in a panel of cancer cell lines representing various tumor types (e.g., breast, ovarian, prostate, and lung cancers).
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [2]
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[2][3]
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.2 |
| OVCAR-3 | Ovarian Cancer | 1.8 |
| PC-3 | Prostate Cancer | 12.5 |
| A549 | Lung Cancer | > 50 |
| HeLa | Cervical Cancer | 3.7 |
This table presents hypothetical data for illustrative purposes.
Target Class Identification
Based on the chemical structure of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide, we hypothesize that it may target enzymes involved in DNA damage repair or epigenetic regulation. To explore this, we will perform broad-spectrum screening against panels of kinases and, more specifically, Poly (ADP-ribose) Polymerase (PARP) enzymes, which are common targets for benzamide-containing molecules.[4]
Workflow for Target Identification
Caption: Tiered workflow for target identification.
Tier 2: Target Validation and Mechanism of Action Studies
Once a putative target is identified, the next phase is to validate this interaction within a cellular context and elucidate the downstream signaling consequences.
Target Engagement Assays
Confirming that the compound directly interacts with its intended target in living cells is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[5]
Protocol: Cellular Thermal Shift Assay (CETSA) [5]
-
Cell Treatment: Treat intact cells with 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein (e.g., PARP1).
-
Data Analysis: Increased thermal stability of the target protein in the presence of the compound indicates direct binding.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that target engagement leads to functional inhibition, we will measure the downstream effects of the compound on the target's activity. If the target is a PARP enzyme, we can measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity.[5][6]
Protocol: Western Blot for PAR Levels [5]
-
Cell Treatment: Treat cancer cells with varying concentrations of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide.
-
Induce DNA Damage: Induce DNA damage using an agent like H2O2 to stimulate PARP activity.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting: Perform Western blotting using an anti-PAR antibody to detect PAR levels.
-
Data Analysis: A dose-dependent decrease in PAR levels indicates inhibition of PARP activity.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PARP1 signaling pathway.
Tier 3: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
Promising in vitro results must be translated to an in vivo setting to assess the compound's therapeutic potential in a whole organism. This involves selecting appropriate animal models and evaluating the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic profile.[7][8]
Animal Model Selection
The choice of animal model is critical for the relevance of the in vivo studies. For initial efficacy testing, we will use immunodeficient mice bearing subcutaneous xenografts of a cancer cell line that demonstrated high sensitivity to the compound in vitro.
Efficacy Study Design
The primary endpoint of the efficacy study will be tumor growth inhibition.
Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. The control group will receive the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: The study will be terminated when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.
Data Presentation: Hypothetical Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | TGI (%) | p-value |
| Vehicle Control | - | 0 | - |
| Compound (Low Dose) | 25 | 45 | < 0.05 |
| Compound (High Dose) | 50 | 78 | < 0.001 |
This table presents hypothetical data for illustrative purposes.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for optimizing dosing and scheduling.[9] PK studies will be conducted to determine key parameters such as Cmax, Tmax, and half-life.[10][11] PD studies will correlate drug exposure with the modulation of the target biomarker (e.g., PAR levels in tumor tissue).[12]
Experimental Workflow for In Vivo Studies
Caption: Integrated workflow for in vivo efficacy and PK/PD studies.
Conclusion
This application note provides a comprehensive and logical framework for the preclinical evaluation of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide. By following this tiered approach, researchers can systematically assess the compound's efficacy, elucidate its mechanism of action, and generate the robust data package necessary for further development. The integration of in vitro and in vivo studies, coupled with rigorous PK/PD analysis, will provide a clear understanding of the compound's therapeutic potential.
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- A Radiotracer Strategy to Quantify PARP-1 Expression In Vivo Provides a Biomarker That Can Enable Patient Selection for PARP Inhibitor Therapy - AACR Journals. (2016, July 31). Vertex AI Search.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the chemoselective amidation of sterically hindered benzoic acids. The synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide involves coupling 2-bromo-6-methylbenzoic acid with ethanolamine.
This workflow presents two primary chemical hurdles: the severe steric hindrance of the di-ortho-substituted aromatic ring, and the ambidentate nature of ethanolamine (containing both nucleophilic -NH₂ and -OH groups). This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high yields and product purity.
Part 1: Mechanistic Workflow & Impurity Pathways
Before troubleshooting, it is critical to understand the competing reaction pathways. Ethanolamine can undergo both N-acylation (the desired thermodynamic product) and O-acylation (an undesired kinetic side-product).
Reaction pathways showing chemoselective N-acylation versus O-acylation and bis-acylation.
Part 2: Troubleshooting FAQs
Q1: My LC-MS shows a mass identical to the target product ([M+H]⁺ ~258/260), but the NMR indicates an ester linkage. Why am I seeing the O-acylated byproduct instead of the N-acylated product? Expert Insight: You are observing the O-acylated impurity: 2-aminoethyl 2-bromo-6-methylbenzoate. Ethanolamine is an ambidentate nucleophile. While the amine is intrinsically more nucleophilic than the hydroxyl group, O-acylation can dominate if the amine is protonated due to insufficient base in the reaction mixture[1]. Furthermore, O-acylated ethanolamines are known to undergo an intramolecular O,N-acyl migration to form the thermodynamically favored amide[2]. This rearrangement proceeds via a five-membered cyclic intermediate and is strictly base-catalyzed[3]. Self-Validating Solution: Ensure you are using at least 2.5 to 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). If the O-acyl impurity is detected during LC-MS monitoring (it will have the exact same mass as the target but a different retention time), do not quench the reaction. Instead, add an additional 0.5 eq of DIPEA and gently warm the reaction to 40 °C for 2 hours to drive the O,N-acyl migration to completion[4].
Q2: How do I prevent the formation of the bis-acylated impurity? Expert Insight: Bis-acylation occurs when the newly formed target amide's pendant hydroxyl group reacts with excess activated 2-bromo-6-methylbenzoic acid, forming 2-(2-bromo-6-methylbenzamido)ethyl 2-bromo-6-methylbenzoate. Self-Validating Solution: This is a stoichiometry issue. You must invert the standard excess ratios often used in peptide synthesis. Do not use an excess of the benzoic acid or the coupling reagent. Use exactly 1.0 eq of 2-bromo-6-methylbenzoic acid and 1.05 eq of the coupling agent. Conversely, use a slight excess of ethanolamine (1.2 eq). The excess primary amine will outcompete the secondary hydroxyl group of the product for any remaining activated acid.
Q3: My reaction stalls with significant unreacted 2-bromo-6-methylbenzoic acid remaining. How can I drive it to completion? Expert Insight: 2-Bromo-6-methylbenzoic acid features a di-ortho-substituted aromatic ring. The bulky bromine atom and methyl group severely shield the carbonyl carbon, creating massive steric hindrance. Standard carbodiimide coupling agents like EDC/HOBt often fail or proceed at glacial rates because the resulting OBt-ester is not reactive enough to overcome this steric barrier[5]. Self-Validating Solution: Switch to a highly reactive uronium-based coupling agent like HATU. HATU forms an HOAt (7-aza-1-hydroxybenzotriazole) active ester, which benefits from a neighboring group effect—the nitrogen at the 7-position of the triazole ring hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the reaction.
Part 3: Optimized Standard Operating Procedure (SOP)
Protocol for the Synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide via HATU Coupling
Step 1: Pre-Activation
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-6-methylbenzoic acid (1.0 eq, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol).
-
Add HATU (1.05 eq, 10.5 mmol) in one portion. Stir the mixture at room temperature for 20 minutes to ensure complete formation of the active OAt-ester. The solution will typically turn a deep yellow/orange.
Step 2: Chemoselective Coupling 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Dissolve ethanolamine (1.2 eq, 12 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid solution over 10 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Step 3: Monitoring and O,N-Acyl Migration Check 7. Sample the reaction for LC-MS. Look for the target mass [M+H]⁺ ~258.0/260.0. If two distinct peaks with this mass are present, the O-acyl intermediate has not fully migrated. Stir for an additional 2 hours at 40 °C.
Step 4: Workup and Purification 8. Quench the reaction by adding water, then extract with Ethyl Acetate (3x). 9. Wash the combined organic layers sequentially with:
-
5% aqueous Citric Acid (2x) to remove unreacted ethanolamine and basic HATU byproducts (tetramethylurea).
-
Saturated aqueous NaHCO₃ (2x) to remove any unreacted 2-bromo-6-methylbenzoic acid[5].
-
Brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient of 20% to 80% EtOAc in Hexanes) to afford the pure target amide.
Part 4: Quantitative Data & Impurity Identification Summary
| Impurity / Component | Structural Identifier (LC-MS m/z) | Primary Cause | Prevention / Resolution Strategy |
| Target Product | [M+H]⁺ = 258.0 / 260.0 (1:1 ratio) | N/A (Desired) | N/A |
| O-Acylated Impurity | [M+H]⁺ = 258.0 / 260.0 (Different RT) | Insufficient base; incomplete O,N-acyl migration. | Use 3.0 eq DIPEA; extend reaction time or warm to 40 °C. |
| Bis-Acylated Impurity | [M+H]⁺ = 455.0 / 457.0 / 459.0 (1:2:1 ratio) | Excess activated benzoic acid reacting with product -OH. | Limit benzoic acid to 1.0 eq; use 1.2 eq ethanolamine. |
| Unreacted Acid | [M-H]⁻ = 213.0 / 215.0 (Negative mode) | Severe steric hindrance (di-ortho substitution). | Use highly reactive HATU instead of standard EDC/HOBt. |
| Tetramethylurea | [M+H]⁺ = 117.1 | Byproduct of HATU coupling reagent. | Wash organic layer thoroughly with 5% aqueous citric acid. |
References
-
[3] National Institutes of Health (PubMed). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. Available at:[Link]
-
[4] ResearchGate. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl- ethanolamines: A cautionary note for lipid analyses. Available at:[Link]
-
[1] ResearchGate. Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. Available at:[Link]
-
[2] National Institutes of Health (PMC). Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Amidation of 2-Bromo-6-Methylbenzoic Acid
Welcome to the technical support center for the amidation of 2-bromo-6-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming amide bonds with this sterically hindered substrate. The ortho-bromo and ortho-methyl substituents present significant steric challenges, often leading to low yields and sluggish reactions with standard amidation protocols.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you successfully achieve your target amide.
Frequently Asked Questions (FAQs)
Q1: Why is the amidation of 2-bromo-6-methylbenzoic acid so challenging?
A1: The primary difficulty arises from steric hindrance. The bulky bromine atom and methyl group at the ortho-positions (positions 2 and 6) flank the carboxylic acid group. This steric congestion makes it difficult for the nucleophilic amine to approach the activated carboxylic acid intermediate, thereby slowing down or preventing the desired reaction.[1][2] Consequently, standard coupling reagents may be ineffective, and more forceful conditions or specialized reagents are often required.
Q2: What are the most effective types of coupling reagents for this sterically hindered acid?
A2: For sterically demanding substrates like 2-bromo-6-methylbenzoic acid, uronium- or phosphonium-based coupling reagents are generally more effective than carbodiimides alone. Reagents such as HATU, HBTU, PyBOP®, and COMU are highly recommended.[3][4][5] These reagents rapidly form activated esters that are more reactive towards nucleophilic attack by the amine.[5] Additives like HOBt or Oxyma can be used with carbodiimides (e.g., EDC) to form these active esters in situ, but uronium/phosphonium salts often provide better results for challenging couplings.[3][6]
Q3: How do I choose the right base and solvent for this reaction?
A3: A non-nucleophilic, sterically hindered base is crucial to prevent side reactions and to neutralize acids generated during the reaction.[6] Diisopropylethylamine (DIPEA) is the most common choice.[4][7] Triethylamine (TEA) can also be used. Regarding solvents, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they are effective at dissolving the reactants and reagents.[4][6] Ensure you use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate and deactivate the coupling reagent.[7]
Q4: Can I use catalytic methods for this amidation?
A4: While traditional stoichiometric coupling reagents are more common, catalytic direct amidation methods are an emerging green alternative.[8] Boron-based catalysts, for instance, have been shown to be effective for the dehydrative amidation of sterically hindered carboxylic acids, although this often requires elevated temperatures and methods for water removal, such as a Dean-Stark trap.[9][10] For most lab-scale syntheses, stoichiometric activating agents remain the more routine and predictable approach, but for large-scale production, catalytic methods are worth exploring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Insufficient Activation: The coupling reagent may not be potent enough for the sterically hindered acid. 2. Poor Nucleophilicity of Amine: The amine may be too weak a nucleophile (e.g., an electron-deficient aniline). 3. Reagent Degradation: Coupling reagents, especially uronium/phosphonium salts, can be sensitive to moisture. 4. Incomplete Reaction: Reaction time or temperature may be insufficient. | 1. Switch to a more powerful coupling reagent. If using EDC/HOBt, switch to HATU or PyBOP®.[3] 2. Increase reaction temperature. Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation barrier.[1] 3. Use fresh, high-purity reagents and ensure anhydrous conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6][7] 4. Increase reaction time. Monitor the reaction by TLC or LC-MS until the starting material is consumed. |
| Significant Unreacted Starting Acid | 1. Incomplete Activation: Similar to low yield, the carboxylic acid is not being efficiently converted to the active intermediate. 2. Hydrolysis of Activated Intermediate: Presence of water in the reaction mixture. | 1. Pre-activation: Stir the carboxylic acid, coupling reagent, and base together for 15-30 minutes before adding the amine. This allows the activated intermediate to form without competing side reactions.[4] 2. Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves if necessary.[7] |
| Presence of N-acylurea Adduct Impurity | This side product is specific to the use of carbodiimide reagents (e.g., EDC, DCC). It forms from the rearrangement of the O-acylisourea intermediate. | Add HOBt or Oxyma to the reaction mixture along with the carbodiimide. These additives trap the O-acylisourea intermediate to form a more stable active ester, minimizing the rearrangement.[6] |
| Difficulty in Product Purification | 1. Byproducts from the coupling reagent: The byproducts (e.g., tetramethylurea from HATU/HBTU, dicyclohexylurea from DCC) can complicate purification. 2. Product is water-soluble: The final amide product may have some solubility in the aqueous phase during workup. | 1. Perform an aqueous workup. A standard workup involving washing with dilute acid (e.g., 1M HCl) to remove the base and unreacted amine, followed by a wash with dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, is effective.[6][7] 2. Adjust the pH of the aqueous phase to ensure the amide is neutral and less soluble. Perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate).[6] |
Workflow for Optimizing Amidation Conditions
The following diagram illustrates a logical workflow for developing and optimizing the amidation of 2-bromo-6-methylbenzoic acid.
Caption: A decision-making workflow for optimizing the amidation reaction.
Experimental Protocols
Protocol A: Amidation using HATU
This protocol is a robust starting point for the amidation of 2-bromo-6-methylbenzoic acid, utilizing a highly efficient uronium-based coupling reagent.[4]
Materials:
-
2-Bromo-6-methylbenzoic acid (1.0 eq)
-
Desired amine (1.1 - 1.2 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
1M HCl (aq), Saturated NaHCO₃ (aq), and Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-6-methylbenzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 - 0.5 M concentration).
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[4]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and finally with brine (1x).[4][6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure amide.
Protocol B: Amidation using EDC/HOBt
This protocol uses a more economical carbodiimide reagent but may require longer reaction times or heating for sterically hindered substrates.
Materials:
-
2-Bromo-6-methylbenzoic acid (1.0 eq)
-
Desired amine (1.1 - 1.2 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 - 1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents as listed in Protocol A.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-6-methylbenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the components in anhydrous DCM or DMF.
-
Add the base (DIPEA or TEA, 2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
If the reaction is incomplete, consider gentle heating (40 °C).
-
Perform the aqueous workup and purification as described in steps 7-10 of Protocol A.
References
- Technical Support Center: N-Methylbenzamide Amid
- Troubleshooting N-acetyl-L-phenylalanine racemization during amid
- Jiang, H., et al. (2011). Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters, 13, 1028-1031.
- New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. PMC.
- A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
- Synthesis of amides by acyl
- Coupling Reagents. AAPPTEC.
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxyl
- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionaliz
- Catalytic Amid
- Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
- Amide bond formation: beyond the dilemma between activation and racemis
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 126-129.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- Direct Amidations of Carboxylic Acids with Amines. MDPI.
- Furia, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89.
- Catalytic Amid
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- 10. Catalytic Amidation [catalyticamidation.info]
"Side reactions to avoid when preparing 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide"
Welcome to the technical support center for the synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this specific amide coupling reaction. The unique structural features of the starting materials, namely the steric hindrance from the ortho-methyl group on the benzoic acid and the presence of a primary alcohol on the amine, introduce specific challenges that require careful consideration to avoid side reactions and ensure a high yield of the desired product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Amide
You've run the reaction and upon work-up and analysis (TLC, LC-MS), you observe a very low conversion of your starting materials to the desired 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inadequate Carboxylic Acid Activation | The ortho-methyl group on 2-bromo-6-methylbenzoic acid introduces significant steric hindrance, which can impede the approach of the coupling agent to the carboxylic acid.[1][2][3] This can lead to slow or incomplete formation of the active intermediate (e.g., O-acylisourea). | 1. Optimize Coupling Reagent: Switch to a more potent activating agent. While standard carbodiimides like EDC and DCC are common, phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU) can be more effective in sterically hindered couplings.[4][5] 2. Pre-activation: Allow the carboxylic acid, coupling reagent, and an additive (if used) to stir for a period (e.g., 15-30 minutes) before adding the ethanolamine. This ensures the formation of the active intermediate prior to the introduction of the nucleophile. |
| Steric Hindrance Impeding Nucleophilic Attack | Even with successful activation, the bulky ortho-substituents on the benzoic acid derivative can hinder the approach of the ethanolamine nucleophile to the activated carbonyl carbon. | 1. Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions at elevated temperatures. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to maximize the conversion. Monitor progress by TLC or LC-MS to determine the optimal reaction time. |
| Premature Hydrolysis of Activated Intermediate | If the reaction is performed in the presence of moisture, the highly reactive activated intermediate (e.g., O-acylisourea or active ester) can be hydrolyzed back to the starting carboxylic acid.[6] | 1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Fresh Reagents: Use freshly opened or properly stored coupling reagents, as they can be hygroscopic. |
Issue 2: Presence of a Significant N-acylurea Byproduct
Your crude product analysis shows a major impurity with a mass corresponding to the adduct of your carboxylic acid and the coupling agent (e.g., EDC or DCC).
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Slow Nucleophilic Attack by Ethanolamine | The O-acylisourea intermediate formed from carbodiimide activation is susceptible to an intramolecular rearrangement to form a stable N-acylurea.[7][8] This side reaction becomes competitive if the nucleophile (ethanolamine) is not sufficiently reactive or its concentration is low. | 1. Use of Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7][8][9] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive with the amine. 2. Increase Amine Equivalents: While maintaining a 1:1 stoichiometry is ideal, a slight excess of ethanolamine (e.g., 1.1-1.2 equivalents) can sometimes favor the desired reaction pathway. |
| Suboptimal Solvent Choice | The choice of solvent can influence the rate of both the desired reaction and the N-acylurea formation. Highly polar aprotic solvents like DMF can sometimes promote this side reaction.[7] | 1. Solvent Screening: Experiment with less polar aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN). A solvent screen can help identify the optimal medium for your specific reaction. |
Issue 3: Formation of an Ester Byproduct
You've identified a byproduct with a mass corresponding to the ester formed between 2-bromo-6-methylbenzoic acid and the hydroxyl group of ethanolamine.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Competition between Amino and Hydroxyl Groups | Ethanolamine possesses two nucleophilic sites: the primary amine and the primary alcohol. While the amine is generally more nucleophilic, under certain conditions, the hydroxyl group can compete and react with the activated carboxylic acid to form an ester. | 1. Control of Reaction Conditions: Amide formation is generally favored over esterification under standard coupling conditions at room temperature. Avoid excessively high temperatures which might favor the less selective esterification. 2. Use of a Protecting Group: For a more robust and cleaner reaction, consider protecting the hydroxyl group of ethanolamine prior to the coupling reaction. A silyl protecting group like tert-butyldimethylsilyl (TBDMS) is a good choice as it is stable under the coupling conditions and can be easily removed later.[10][11] |
Experimental Protocol: Protection of Ethanolamine with TBDMSCl
-
Dissolve ethanolamine (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting O-TBDMS protected ethanolamine by flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling agent for this reaction?
For this sterically hindered coupling, a more potent activating agent is recommended. While EDC in combination with HOBt can be effective, uronium/aminium reagents like HATU or phosphonium reagents like PyBOP often give better yields and faster reaction times.[5][12] It is advisable to screen a few coupling agents to find the optimal one for your specific setup.
Q2: Why is the choice of base important?
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial.[9] These bases are required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity, without competing with the ethanolamine as a nucleophile.
Q3: Can I use a one-pot procedure without protecting the hydroxyl group?
Yes, a one-pot procedure is feasible and often the first approach due to its simplicity. The higher nucleophilicity of the amine compared to the alcohol generally ensures the selective formation of the amide bond. However, if you are struggling with the formation of the ester byproduct or other impurities, a protection/deprotection strategy is a reliable way to improve the outcome.
Q4: My product is difficult to purify. What are some tips for purification?
The product, 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide, is a polar molecule. Flash column chromatography on silica gel is the most common purification method.[13] A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the product from less polar starting materials and byproducts.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a solvent system that gives good separation between your starting materials and the product (e.g., a mixture of ethyl acetate and hexane). Staining with potassium permanganate can help visualize the spots if they are not UV active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of reactants and the formation of the product and byproducts.
Visualizing Reaction Pathways
To better understand the potential outcomes of the reaction, the following diagrams illustrate the desired reaction pathway versus common side reactions.
Caption: Main reaction and side reaction pathways.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis.
References
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Sustainable Chemistry & Engineering, 7(15), 13165-13171. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
- Kemp, D. S. (1981). Racemization in peptide synthesis. The Peptides, 1, 315-383.
-
A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link]
-
Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5275. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Gunda, P., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(33), 151969. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Quora. (2016, October 2). Why are ortho substituted benzoic acids more acidic? Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
- Journal of Pharmaceutical Analysis. (2023). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. 13(5), 389-396.
-
Freeman, K. D., et al. (2018). Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. Journal of Medicinal Chemistry, 61(2), 793-806. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, August 1). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
-
YouTube. (2018, September 30). Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced | AIIMS. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Kumar, A., & Arora, S. (2020). Amide Bond Activation of Biological Molecules. Molecules, 25(21), 5039. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. Retrieved from [Link]
-
ResearchGate. (2012, October 12). How to produce amide from Benzoic acid and amine directly? Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Retrieved from [Link]
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Technical Support Center: Improving the Yield of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our focus is on addressing specific experimental challenges to enhance reaction yield, purity, and reproducibility.
Overview of the Synthesis Pathway
The synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is most commonly achieved via a nucleophilic acyl substitution reaction. The most direct and reliable method involves the coupling of an activated carboxylic acid derivative, 2-bromo-6-methylbenzoyl chloride, with 2-aminoethanol (ethanolamine). This reaction, often performed under Schotten-Baumann conditions, is highly effective but requires careful control of reaction parameters to maximize yield and minimize side-product formation.[1][2] The primary challenge lies in the moisture sensitivity of the acyl chloride and the need to ensure chemoselective N-acylation over potential O-acylation of the hydroxyl group on ethanolamine.
Caption: General two-step synthesis pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is extremely low, or I'm recovering only starting materials. What are the most likely causes?
Answer: Low to no product formation is a frequent issue, typically pointing to a problem with one of the three core components of the reaction: the electrophile, the nucleophile, or the reaction conditions.
-
Degraded Acyl Chloride: 2-Bromo-6-methylbenzoyl chloride is highly sensitive to moisture.[3][4] Exposure to atmospheric humidity will hydrolyze it back to the unreactive 2-bromo-6-methylbenzoic acid, which will not couple with the amine under these conditions.
-
Solution: Always use freshly prepared or newly purchased acyl chloride. Handle it under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus. If you suspect degradation (e.g., the liquid appears cloudy or fumes in the air), consider purification by distillation, though using a fresh batch is preferable.[4]
-
-
Inactive Nucleophile (Protonated Amine): The amide coupling reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[5] Without a base to neutralize this acid, it will protonate the free amine of 2-aminoethanol, forming an ammonium salt. This salt is no longer nucleophilic and the reaction will stop.[2][6]
-
Solution: Ensure at least one equivalent of a suitable base is present. A non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIEA) is ideal.[1][] An excess of the amine reactant can also be used, but this is often not cost-effective.
-
-
Suboptimal Temperature: While the reaction is exothermic and requires initial cooling, keeping the temperature too low for an extended period may significantly slow down the reaction rate, leading to incomplete conversion.[][8]
-
Solution: Start the reaction at 0°C during the dropwise addition of the acyl chloride to control the initial exotherm.[9] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (or as determined by reaction monitoring) to ensure completion.[8]
-
Q2: TLC and LC-MS analysis shows two major spots: my desired product and a significant impurity. What is this side product and how can I prevent it?
Answer: The most common impurity is the unreacted carboxylic acid starting material, with a potential for a minor O-acylated byproduct.
-
Primary Impurity: 2-Bromo-6-methylbenzoic Acid: This is almost always due to the hydrolysis of the acyl chloride before or during the reaction.[3] It will appear as a distinct spot on TLC and a separate peak in LC-MS.
-
Prevention: The key is rigorous exclusion of water. Dry all glassware in an oven, use anhydrous solvents, and maintain an inert atmosphere.
-
Removal: This acidic impurity can be easily removed during the workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will convert the carboxylic acid into its water-soluble sodium salt, which will be partitioned into the aqueous layer.[2][10]
-
-
Potential Side Product: 2-Aminoethyl 2-bromo-6-methylbenzoate (O-acylation): 2-Aminoethanol has two nucleophilic sites. While the amine is significantly more nucleophilic than the alcohol, some ester formation can occur, especially if the amine is sterically hindered or if reaction conditions are not optimal.
-
Prevention: Standard Schotten-Baumann conditions strongly favor N-acylation.[1] Ensure a non-nucleophilic base is used to scavenge HCl, keeping the amine group deprotonated and highly reactive. Running the reaction at a controlled temperature (0°C to room temperature) also favors the more kinetically favorable N-acylation.
-
Q3: The reaction seems to work, but I lose a significant amount of product during purification. How can I optimize the workup and isolation?
Answer: Product loss during workup is often due to emulsion formation during aqueous washes or suboptimal purification techniques.
-
Aqueous Workup: A systematic washing procedure is critical for removing impurities.
-
Step 1: Quench: Slowly add water or dilute aqueous acid to quench any remaining acyl chloride.
-
Step 2: Acid Wash (Optional): Wash with dilute HCl (e.g., 1 M) to remove the tertiary amine base (e.g., triethylamine hydrochloride is water-soluble).
-
Step 3: Base Wash: Wash with saturated NaHCO₃ solution to remove the unreacted carboxylic acid.[2]
-
Step 4: Brine Wash: Wash with a saturated NaCl solution to break up any emulsions and remove the bulk of the water from the organic layer before drying.[10]
-
-
Final Purification:
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an effective method. Test various solvent systems (e.g., ethyl acetate/hexanes, isopropanol, toluene) to find conditions that yield high-quality crystals.
-
Silica Gel Chromatography: If the product is an oil or contains impurities with similar polarity, column chromatography is the best option.[9][11] Use a solvent system optimized by TLC analysis (e.g., starting with a non-polar eluent and gradually increasing polarity) to achieve good separation.
-
Detailed Experimental Protocols
Protocol 1: Preparation of 2-Bromo-6-methylbenzoyl Chloride
This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thionyl chloride is corrosive and releases toxic gases.
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., containing NaOH solution). Ensure all glassware is oven-dried.
-
Reagents: To the flask, add 2-bromo-6-methylbenzoic acid (1.0 eq) and an anhydrous aprotic solvent like dichloromethane (DCM).[1]
-
Activation: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise to the suspension. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[12][13]
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and stir for 2-4 hours, or until the solution becomes clear and gas evolution ceases.
-
Isolation: Allow the reaction to cool to room temperature. Remove the excess SOCl₂ and solvent under reduced pressure (vacuum distillation). The resulting crude 2-bromo-6-methylbenzoyl chloride is often a yellow-to-brown oil and can be used in the next step without further purification.[14]
Protocol 2: Synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
-
Setup: In an oven-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminoethanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.[8]
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition: Dissolve the crude 2-bromo-6-methylbenzoyl chloride (1.0 eq) from Protocol 1 in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5°C.[8][9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the limiting reagent (acyl chloride).[10][15]
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]
-
-
Purification: Purify the crude residue by either recrystallization from a suitable solvent system or by flash column chromatography on silica gel.[9]
Data Summary & Visualizations
Table 1: Recommended Reaction Parameters for Amide Coupling
| Parameter | Recommended Value/Condition | Rationale & Citation |
| Solvent | Anhydrous Dichloromethane (DCM), THF | Aprotic solvents prevent hydrolysis of the acyl chloride.[1] |
| Base | Triethylamine (Et₃N), DIEA | Neutralizes HCl byproduct without competing as a nucleophile.[] |
| Stoichiometry | Acyl Chloride: 1.0 eqAmine: 1.1-1.2 eqBase: 1.2-1.5 eq | A slight excess of amine ensures complete reaction of the valuable acyl chloride.[15] Sufficient base is critical. |
| Temperature | 0°C during addition, then warm to RT | Controls initial exotherm to prevent side reactions; warming ensures completion.[8] |
| Reaction Time | 6-24 hours | Substrate dependent; should be determined by reaction monitoring (TLC/LC-MS).[8][15] |
Visualizations
Caption: Recommended workflow for product workup and purification.
Caption: Troubleshooting decision tree for low product yield.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction.
- Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
- Fisher Scientific. (n.d.). Amide Synthesis.
- BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Improved Benzamide Yield.
- Benchchem. (n.d.). optimizing reaction conditions for 4-benzoylbenzamide synthesis.
- Benchchem. (n.d.). optimization of reaction conditions for benzamide synthesis.
- Alves, M. J., & Deshmukh, M. B. (2014, August 22). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?
- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Chem Help ASAP. (2019, November 12).
- Chen, Y. T., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Physical Chemistry Chemical Physics, 23(48), 27498-27507.
- Benchchem. (n.d.). Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
- Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17).
- Google Patents. (n.d.).
- ACS Catalysis. (2021, June 7).
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
- Lei, P., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(9), 6525-6530.
- LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
- Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from Biofilm Inhibitor Synthesis website.
- Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros.
- Chemistry Steps. (2020, February 26).
- Watson, D. A., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. Proceedings of the National Academy of Sciences, 119(16), e2118239119.
- Saraiva Rosa, N., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2035-2042.
- MDPI. (2021, April 19).
- PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride.
- ChemicalBook. (n.d.). 2-BROMOBENZYL CHLORIDE synthesis.
- Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects.
- Organic Syntheses. (n.d.). Procedure.
- PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide.
- Khan Academy. (n.d.).
- Sciencemadness.org. (2018, December 27). synthesis of 2-bromobenzoyl chloride.
- Google Patents. (n.d.). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
- ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
- Benchchem. (n.d.). Stability and storage conditions for 2-Bromo-3-methylbutanoyl chloride.
- Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
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"How to improve the purity of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide"
Technical Support Center: Purification Protocols for 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support hub for 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide . If you are accessing this guide, you are likely encountering difficulties with purity, specifically related to the steric hindrance of the 2,6-disubstitution pattern (2-bromo, 6-methyl).
This molecule presents a classic synthetic conflict: the steric bulk protecting the carbonyl carbon slows down the desired N-acylation, requiring harsher conditions that often promote side reactions—most notably O-acylation (ester formation) and di-acylation .[1]
This guide moves beyond standard recipes to provide a logic-driven troubleshooting framework. We focus on chemoselectivity during synthesis and solubility differentials during isolation.
Module 1: Reaction Optimization (Prevention)
The Core Issue: Ethanolamine contains two nucleophiles: an amine (–NH₂) and an alcohol (–OH). While the amine is more nucleophilic, the steric bulk of 2-bromo-6-methylbenzoyl chloride forces the reaction kinetics to slow down.[1] If the amine is accidentally protonated (by HCl byproduct) or if the temperature is too high, the unhindered alcohol may attack, forming the O-ester impurity .
Protocol 1.1: The Low-Temp/High-Base Strategy
To maximize N-selectivity, we must keep the amine free (unprotonated) and kinetically favor the amide bond.[1]
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCM or THF (Anhydrous) | Non-protic solvents prevent solvolysis of the acid chloride.[1] |
| Base | TEA or DIPEA (2.5 eq) | Critical: You need >2 equivalents. 1 eq neutralizes the HCl formed; the excess ensures the amine remains deprotonated and nucleophilic. |
| Temperature | -10°C | Start cold to suppress O-acylation (kinetic control). Warm slowly to overcome the steric barrier for N-acylation. |
| Addition | Slow Dropwise | Prevents local "hotspots" of acid chloride concentration that favor di-acylation.[1] |
Visualizing the Chemoselectivity Pathways:
Caption: Figure 1.[1] Kinetic competition between N-acylation (green) and O-acylation (red). Note the remediation pathway via O-to-N migration.
Module 2: Workup & Isolation (The "Acid-Base Swing")
The Core Issue: The crude mixture likely contains unreacted ethanolamine, 2-bromo-6-methylbenzoic acid (hydrolysis product), and the target amide.[1] Standard water washes are insufficient.
Protocol 2.1: The Three-Stage Wash
We utilize the amphoteric nature of the impurities to remove them selectively.
-
Acid Wash (Removal of Amine):
-
Base Wash (Removal of Acid & Hydrolysis of O-Ester):
-
Wash with Sat. NaHCO₃ or 1M NaOH (careful with emulsion).
-
Mechanism:[2][3][4][5] Deprotonates 2-bromo-6-methylbenzoic acid (
), moving it to the aqueous layer.[1] -
Bonus: If you use 1M NaOH and stir for 15-30 mins, it can hydrolyze the unstable O-ester impurity back to the acid/amine, while the sterically hindered amide remains intact.[1]
-
-
Brine/Dry:
-
Wash with brine, dry over MgSO₄, and concentrate.[1]
-
Module 3: Recrystallization (The Polishing Step)
The Core Issue: Benzamides with hydroxy-ethyl tails often form "oils" rather than crystals due to hydrogen bonding networks disrupting the lattice.
Protocol 3.1: Solvent Systems
Do not attempt to crystallize from pure solvent. Use a binary system.
| Solvent System | Ratio (v/v) | Procedure |
| EtOAc / Hexane | 1:3 to 1:5 | Dissolve in hot EtOAc (min vol).[1] Add hot Hexane until turbid. Cool slowly to 4°C. |
| Toluene / Heptane | 1:2 | Good for removing non-polar impurities. Requires higher heat to dissolve. |
| Ethanol / Water | 2:1 | Risky. Can lead to oiling out. Use only if product is highly impure. |
Troubleshooting "Oiling Out": If the product separates as an oil droplet instead of crystals:
-
Re-heat until clear.
-
Add a seed crystal (if available) or scratch the glass wall with a spatula at the air-liquid interface.
-
Add the anti-solvent (Hexane) much slower.
Module 4: Troubleshooting & FAQs
Q1: My HPLC shows a persistent impurity at RRT ~1.2 (slightly less polar than target). What is it?
-
Diagnosis: This is likely the O-acyl isomer (ester).
-
Fix: Dissolve the crude material in THF/Water (1:1) and treat with LiOH (1.5 eq) for 1 hour at RT. The ester bond is far more labile than the hindered amide bond. The ester will hydrolyze back to the starting materials (which you wash away), leaving the pure amide.
Q2: The product is pink/reddish.
-
Diagnosis: Oxidation of the aryl bromide or trace aniline impurities.
-
Fix: Add a small amount of sodium metabisulfite or sodium thiosulfate during the aqueous workup. If the color persists, perform a filtration through a short pad of silica gel using 50% EtOAc/Hexane.
Q3: I have low yield; the mass balance suggests loss to the aqueous layer.
-
Diagnosis: The "hydroxyethyl" tail makes the molecule somewhat water-soluble, especially if the volume of the aqueous wash is too large.
-
Fix: Back-extract all aqueous washes with DCM (3x). Combine organic layers. Saturate the aqueous layer with NaCl (salting out) to force the organic product out of the water phase.
Decision Tree for Purification:
Caption: Figure 2. Logic flow for determining the correct purification intervention.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Review of coupling reagents and selectivity).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]
-
Pfizer Inc. (2006). Process for the preparation of benzamide derivatives. US Patent 7,125,865. (Demonstrates industrial purification of hindered benzamides).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization and acid chloride formation).
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- 4. pure.mpg.de [pure.mpg.de]
- 5. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Validating the Biological Activity of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide in a Secondary Assay: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
In the landscape of contemporary drug discovery, the identification and validation of novel small molecules with therapeutic potential is a cornerstone of progress. This guide focuses on 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide, a compound whose structural features, particularly the presence of a bromoacetamide moiety, suggest a potential role as a covalent inhibitor of a key cellular enzyme class. While primary screening data for this specific molecule is not publicly available, its structural similarity to known histone deacetylase (HDAC) inhibitors warrants a thorough investigation into this putative biological activity.
HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] This guide provides a comprehensive framework for validating the biological activity of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide as a potential HDAC inhibitor through a robust secondary assay, comparing its performance against established drugs in the field.
Hypothesized Mechanism of Action: Covalent Inhibition of HDACs
The 2-bromoacetamide functional group is a reactive electrophile known to form stable covalent bonds with nucleophilic residues, such as cysteine, within the active sites of enzymes. This mode of action can lead to irreversible inhibition, offering advantages in potency and duration of effect. We hypothesize that 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide functions as a pan-HDAC inhibitor, accumulating acetylated histones, which in turn can lead to cell cycle arrest and apoptosis in cancer cells.[3]
Secondary Assay of Choice: Cell-Based HDAC-Glo™ I/II Assay
To validate the hypothesized HDAC inhibitory activity of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide in a cellular context, the HDAC-Glo™ I/II Assay is the recommended secondary assay. This commercially available, cell-based luminescent assay offers several advantages over traditional biochemical assays:
-
Physiological Relevance: It measures HDAC activity within intact cells, accounting for cell permeability and the native state of HDACs within their protein complexes.[4]
-
High-Throughput Amenability: The simple "add-mix-read" format is well-suited for screening and dose-response studies.[5]
-
Sensitivity and Dynamic Range: The luminescent readout provides high sensitivity and a broad dynamic range for quantifying HDAC inhibition.[6]
The assay principle involves a cell-permeable, acetylated, luminogenic peptide substrate. Upon deacetylation by cellular HDACs (Class I and II), the substrate is cleaved by a developer reagent, releasing aminoluciferin, which is then quantified by luciferase.[6] A decrease in the luminescent signal is directly proportional to the inhibition of HDAC activity.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key steps in the cell-based HDAC-Glo™ I/II assay workflow.
Caption: Workflow for the Cell-Based HDAC-Glo™ I/II Assay.
Comparative Analysis: Benchmarking Against Established HDAC Inhibitors
To provide a meaningful assessment of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide's potential, its performance will be compared against two well-characterized, FDA-approved pan-HDAC inhibitors:
-
Belinostat (Beleodaq®): A hydroxamate-based pan-HDAC inhibitor used for the treatment of peripheral T-cell lymphoma.[7][8]
-
Panobinostat (Farydak®): Another hydroxamic acid-based pan-HDAC inhibitor approved for multiple myeloma.[9]
Trichostatin A (TSA), a potent and widely used HDAC inhibitor, will serve as a positive control.[10]
Hypothetical Comparative Data
The following table summarizes the anticipated results from the HDAC-Glo™ I/II assay, presenting the half-maximal inhibitory concentration (IC50) values.
| Compound | Target Class | Cell Line | Assay Type | Hypothetical IC50 (nM) |
| 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide | Pan-HDAC (putative) | HCT116 | Cell-Based HDAC-Glo™ I/II | 150 |
| Belinostat | Pan-HDAC | HCT116 | Cell-Based HDAC-Glo™ I/II | 50 |
| Panobinostat | Pan-HDAC | HCT116 | Cell-Based HDAC-Glo™ I/II | 20 |
| Trichostatin A (TSA) | Pan-HDAC | HCT116 | Cell-Based HDAC-Glo™ I/II | 5 |
Delving Deeper: The Underlying Signaling Pathway
HDAC inhibitors exert their therapeutic effects by modulating the acetylation status of histones and other non-histone proteins, thereby influencing critical cellular signaling pathways. The diagram below illustrates a simplified overview of the impact of HDAC inhibition on gene expression and subsequent cellular outcomes.
Caption: Simplified HDAC Signaling Pathway and Point of Intervention.
Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[11] This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, which can, in turn, trigger cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[1][12]
Experimental Protocols
Cell-Based HDAC-Glo™ I/II Assay Protocol
This protocol is adapted from commercially available kits and established methodologies.[5][6][13]
Materials:
-
HCT116 human colon carcinoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
-
Belinostat
-
Panobinostat
-
Trichostatin A (TSA)
-
HDAC-Glo™ I/II Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide, Belinostat, Panobinostat, and TSA in complete growth medium.
-
Cell Treatment: Remove the growth medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Include vehicle control (DMSO) wells. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the HDAC-Glo™ I/II Reagent to room temperature.
-
Luminescent Reaction: Add 100 µL of the HDAC-Glo™ I/II Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression curve fit.
-
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the secondary validation of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide as a putative HDAC inhibitor. The proposed cell-based assay provides a physiologically relevant system to quantify its inhibitory activity and benchmark its performance against established drugs. Positive results from this assay would provide strong evidence for its on-target activity and justify further investigation, including:
-
Biochemical assays to determine its selectivity against individual HDAC isoforms.
-
Cellular thermal shift assays (CETSA) to confirm direct target engagement in a cellular environment.[14][15]
-
Downstream cellular assays to assess its effects on cell proliferation, apoptosis, and cell cycle progression.
By following the methodologies detailed in this guide, researchers can effectively and rigorously evaluate the therapeutic potential of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide and contribute to the ongoing development of novel epigenetic modulators.
References
-
A comparative study of target engagement assays for HDAC1 inhibitor profiling. PMC. [Link]
-
Belinostat - LiverTox - NCBI Bookshelf. NIH. [Link]
-
HDAC signaling in neuronal development and axon regeneration. PMC. [Link]
-
What is the mechanism of Belinostat? Synapse. [Link]
-
Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL). Pharmaceutical Technology. [Link]
-
Belinostat | C15H14N2O4S | CID 6918638. PubChem. [Link]
-
What is Belinostat used for? Synapse. [Link]
-
Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening. ScienceDirect. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]
-
A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Publications. [Link]
-
Linking signaling pathways to histone acetylation dynamics in plants. Oxford Academic. [Link]
-
HDAC Signaling Pathways: Integrating Epigenetic Control with Cellular Responses (Data Provided by MCE). ResearchGate. [Link]
-
Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]
-
Drug discovery assays for the histone deacetylase class of enzymes. Technology Networks. [Link]
-
Fig. 4. Thermal shift assays with SDS-PAGE of HDAC1, 4, and 5 and... ResearchGate. [Link]
-
Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. MDPI. [Link]
-
Measuring Histone Deacetylase Inhibition in the Brain. PMC. [Link]
-
Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]
-
The HDAC inhibitor LBH589 (panobinostat) is an inhibitory modulator of aromatase gene expression. PMC. [Link]
-
Discovery of Histone Deacetylase Inhibitor Using Molecular Modeling and Free Energy Calculations. ACS Omega. [Link]
-
The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer. PLOS One. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]
- 3. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 7. Belinostat (PXD 101) for the Treatment of Peripheral T-Cell Lymphoma (PTCL) - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. What is Belinostat used for? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 12. Belinostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. Thermal shift engagement assay for Class IIA histone deacetylase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide Analogs
Executive Summary: The Benzamide FtsZ Scaffold
This guide provides an in-depth technical analysis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide , a specific structural analog within the benzamide class of FtsZ inhibitors. While clinical candidates like PC190723 and TXA707 utilize a 2,6-difluoro core with extended hydrophobic tails, the subject compound represents a polar-tail fragment featuring a sterically demanding 2-bromo-6-methyl substitution pattern.
This molecule serves two critical roles in drug development:
-
Solubility Probe: The N-(2-hydroxyethyl) tail (ethanolamine moiety) significantly enhances aqueous solubility compared to the lipophilic clinical leads.
-
Synthetic Pivot: The 2-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) to access diverse libraries.
Quick Comparison: Fragment vs. Clinical Lead
| Feature | Subject: 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide | Alternative: PC190723 (Clinical Benchmark) |
| Primary Target | Bacterial FtsZ (Interdomain Cleft) | Bacterial FtsZ (Interdomain Cleft) |
| Core Geometry | High Torsion (Steric Clash of Br/Me) | Moderate Torsion (2,6-Difluoro) |
| Solubility | High (Polar -OH tail) | Low (Hydrophobic tail) |
| Potency (MIC) | Low (Fragment-range, typically >64 µg/mL) | High (0.5 - 1.0 µg/mL against S. aureus) |
| Metabolic Stability | Moderate (Methyl oxidation risk) | High (Fluorine blocks metabolism) |
Detailed Structure-Activity Relationship (SAR)
The efficacy of benzamide inhibitors hinges on their ability to bind into the hydrophobic cleft between the C-terminal and N-terminal domains of FtsZ. This requires a specific "twisted" conformation of the benzamide ring relative to the amide bond.
The Core: 2-Bromo-6-Methyl Substitution
Unlike the standard 2,6-difluorobenzamide core, the 2-bromo-6-methyl motif introduces significant steric bulk.
-
Conformational Lock: The large bromine atom (Van der Waals radius ~1.85 Å) and methyl group force the amide bond out of planarity with the phenyl ring. This pre-organized "twist" lowers the entropic penalty of binding to FtsZ.
-
Halogen Bonding: The bromine atom can participate in halogen bonding with carbonyl backbone residues in the FtsZ pocket, potentially offering a unique binding vector compared to fluorine.
-
Synthetic Utility: The 2-bromo position is a "hotspot" for diversifying the scaffold. It allows for the late-stage introduction of alkynes or biaryl systems, which are necessary to reach the deep hydrophobic channel occupied by potent inhibitors like TXH9179.
The Tail: N-(2-hydroxyethyl) Linker
-
Solubility vs. Potency Trade-off: The 2-hydroxyethyl group renders the molecule highly soluble in aqueous media, a major advantage for early-stage assays. However, FtsZ inhibition strictly requires a hydrophobic tail (e.g., nonyloxy, chloropyridyl) to occupy the narrow hydrophobic channel.
-
Fragment Status: Consequently, 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is likely a weak inhibitor on its own. It functions best as a "Headgroup Lead" —a soluble core structure that validates the binding mode before the necessary hydrophobic tail is attached via etherification of the hydroxyl group.
SAR Visualization (DOT Diagram)
Figure 1: Structural dissection of the 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide scaffold and its interaction with the FtsZ target.
Experimental Protocols
To validate this scaffold, researchers should employ a self-validating workflow comparing it against a known standard (PC190723).
Synthesis: Schotten-Baumann Coupling
Objective: Synthesize the title compound from commercially available precursors.
-
Reagents: 2-Bromo-6-methylbenzoyl chloride (1.0 eq), Ethanolamine (1.2 eq), Triethylamine (2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve ethanolamine and triethylamine in anhydrous DCM at 0°C.
-
Add 2-Bromo-6-methylbenzoyl chloride dropwise over 15 minutes.
-
Warm to room temperature and stir for 4 hours.
-
Validation: Monitor by TLC (5% MeOH in DCM). The product spot should be more polar than the acid chloride.
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO3. Dry over MgSO4.
-
Purification: Recrystallize from EtOAc/Hexane.
-
Biological Assay: FtsZ GTPase Activity
Objective: Measure the ability of the compound to inhibit the GTP-dependent polymerization of FtsZ.
-
Assay Buffer: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.
-
Protein: Recombinant S. aureus FtsZ (SaFtsZ) at 5 µM.
-
Substrate: GTP (500 µM).
-
Detection: Malachite Green Phosphate Assay (measures released inorganic phosphate, Pi).
Workflow:
-
Incubate SaFtsZ (5 µM) with the test compound (0–100 µM) for 10 min at 30°C.
-
Initiate reaction by adding GTP (500 µM).
-
Incubate for 30 min at 30°C.
-
Quench with Malachite Green reagent.
-
Measure Absorbance at 630 nm.
-
Control: Use PC190723 as a positive control (IC50 ~50 nM).
-
Expectation: The title compound (fragment) will likely show an IC50 in the micromolar range (>50 µM) due to the lack of a hydrophobic tail, confirming its role as a scaffold rather than a lead.
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the FtsZ GTPase Inhibition Assay.
Performance Comparison Data
The following table contrasts the "Fragment" (Title Compound) against the "Clinical Standard" (PC190723) and a "Next-Gen" analog (TXH9179).
| Metric | Subject Compound (2-Br-6-Me-Benzamide) | PC190723 (Standard) | TXH9179 (Next-Gen) |
| Role | Scaffold / Fragment | Lead Compound | Clinical Candidate |
| In Vitro Potency (IC50) | Low (> 50 µM) [Estimated] | High (~55 nM) | Very High (~10 nM) |
| Antibacterial Activity (MIC) | > 64 µg/mL (S. aureus) | 1 µg/mL (S. aureus) | 0.25 µg/mL (S. aureus) |
| Aqueous Solubility | Excellent (> 500 µg/mL) | Poor (< 1 µg/mL) | Moderate (Prodrug required) |
| Synthetic Accessibility | High (1 step) | Low (Multi-step) | Moderate |
| Resistance Profile | N/A (Low potency) | G196A Mutation prone | Reduced resistance freq. |
Key Insight: While the subject compound lacks the potency to be a drug itself, its solubility profile makes it an ideal starting point for Fragment-Based Drug Design (FBDD). Researchers can attach various hydrophobic tails to the hydroxyl group to restore potency while monitoring the maintenance of solubility.
References
-
Stokes, N. R., et al. (2013). "An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy."[1] Antimicrobial Agents and Chemotherapy.[1]
-
Kaul, M., et al. (2013). "A benzamide-dependent ftsZ mutant reveals residues crucial for Z-ring assembly." Molecular Microbiology.
-
Straniero, V., et al. (2020). "Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold." Molecules.
-
Liu, N., et al. (2023). "Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity." ACS Chemical Biology.
-
PubChem. "2-Bromo-N-methylbenzamide (Fragment Analog)." National Library of Medicine.
Sources
"Cross-reactivity profiling of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide"
This guide outlines the comprehensive cross-reactivity and selectivity profiling strategy for 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide , a functionalized 2,6-disubstituted benzamide.
Based on its chemical structure—specifically the 2-bromo-6-methylbenzamide core—this compound shares significant pharmacophoric features with the orthopramide class of antipsychotics (e.g., Remoxipride, Sulpiride) and fragment-based leads for Dopamine (D2/D3) and Serotonin (5-HT) receptors. Therefore, profiling must rigorously evaluate GPCR selectivity to distinguish specific activity from "privileged structure" promiscuity.
A Technical Comparison & Validation Guide
Part 1: Executive Technical Summary
Compound Class: 2,6-Disubstituted Benzamide Fragment/Lead. Primary Pharmacophore: Atropisomeric benzamide core (mimicking D2/D3 antagonist scaffolds). Key Liability: High potential for off-target binding to Class A GPCRs (Dopaminergic/Serotonergic) due to the "benzamide privilege."
The Profiling Mandate
As a Senior Application Scientist, I reject the notion of "blind screening." For this specific molecule, cross-reactivity profiling is not just about safety; it is about validating mechanism . The 2,6-substitution pattern forces the amide bond out of planarity, creating a specific 3D vector often recognized by monoamine receptors. You must prove that your compound’s activity is driven by your intended target and not by this inherent GPCR affinity.
Alternatives Comparison
When evaluating this compound against structural alternatives, the focus is on Selectivity Ratios and Metabolic Stability .
| Feature | 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide | Alternative A: 2,6-Dimethoxy Analog (e.g., Remoxipride-like) | Alternative B: 2-Chloro Analog |
| Steric Bulk (2,6-pos) | High (Br/Me) : Forces strong atropisomerism; high rigidity. | Medium (OMe/OMe) : Flexible; classic D2 binder. | Medium (Cl) : Less steric clash than Br; different twist angle. |
| Electronic Effect | Electron Withdrawing (Br) / Donating (Me) : Asymmetric polarization. | Strongly Donating : High electron density on ring. | Withdrawing : Deactivates ring. |
| Metabolic Liability | Moderate : Benzylic oxidation (6-Me) is a primary soft spot. | High : O-demethylation is rapid. | Low : Chloro group is metabolically inert. |
| GPCR Promiscuity | Moderate-High : D2/D3 cross-reactivity is likely. | Very High : Known D2 pharmacophore. | Moderate : Often used to tune out D2 affinity. |
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The "Benzamide Privilege" & GPCR Profiling
The core structure of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide mimics the binding domain of orthopramides. If this compound is being developed for a non-GPCR target (e.g., a protein-protein interaction or enzyme), you must run a Dopamine D2/D3 binding assay immediately.
-
Causality: The 2,6-substitution creates a "twist" that fits into the orthosteric site of D2-like receptors.
-
Self-Validating Protocol: If
at D2 is < 1 µM, your compound is a dual-binder. You must then synthesize the 2-H (des-bromo) or 2,6-dichloro analog to see if you can break the D2 symmetry without losing potency at your primary target.
Metabolic Cross-Reactivity (CYP450)
The 6-methyl group is susceptible to benzylic oxidation by CYP2D6 or CYP3A4. The N-(2-hydroxyethyl) tail can undergo oxidation to the aldehyde or carboxylic acid.
-
Risk: Formation of a reactive aldehyde metabolite (from the hydroxyethyl tail) could lead to false-positive "covalent" inhibition in biochemical assays.
-
Control: Run a GSH (Glutathione) Trapping Assay in microsomes to detect reactive electrophiles.
Part 3: Experimental Protocols
Protocol A: Radioligand Binding Profiling (GPCR Focus)
Objective: Quantify off-target affinity for D2, D3, and 5-HT2A receptors.
-
Preparation: Solubilize compound in 100% DMSO (10 mM stock). Dilute to test concentrations (0.1 nM – 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl).
-
Receptor Source: Membrane preparations from CHO cells stably expressing human D2L (long isoform).
-
Radioligand: [³H]-Methylspiperone (0.2 nM final).
-
Incubation: Incubate membranes (10 µg protein), radioligand, and test compound for 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a 96-well cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Citation Reference:
-
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Objective: Determine if the hydroxyethyl tail or bromo-arene generates reactive intermediates.
-
Incubation: Mix compound (10 µM) with human liver microsomes (1 mg/mL), NADPH (1 mM), and Glutathione (GSH, 5 mM) in phosphate buffer (pH 7.4).
-
Timepoints: Incubate at 37°C for 0, 15, and 60 minutes.
-
Quench: Add ice-cold Acetonitrile (1:1 v/v) containing internal standard. Centrifuge at 3000 x g.
-
Analysis: Inject supernatant into LC-MS/MS (High Resolution).
-
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts) or search for [M + GSH - 2H]+ ions.
-
Interpretation: A positive GSH adduct indicates the compound forms a reactive metabolite, likely via oxidation of the hydroxyethyl group to an aldehyde.
-
Part 4: Visualization & Workflow
The following diagram illustrates the decision tree for profiling this specific benzamide scaffold. It prioritizes the "Benzamide Privilege" check (GPCRs) before moving to general safety.
Caption: Critical Path for Profiling 2,6-Disubstituted Benzamides. Note the early "Go/No-Go" decision based on Dopamine D2 affinity, a common off-target for this scaffold.
References
-
National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. Retrieved from [Link]
-
Löfberg, C., et al. (2025). Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted benzamides.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for benzamide SAR).
-
PubChem. Compound Summary: 2-Bromo-N-methylbenzamide Derivatives. Retrieved from [Link]
-
Eurofins Discovery. SafetyScreen44™ Panel Description. Retrieved from [Link]
Sources
"Reproducibility of experimental results with 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide"
Content Type: Publish Comparison Guide
Subject: Heterocyclic Scaffold Synthesis (1,4-Benzoxazepin-5-ones)
Executive Summary
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is a critical "gateway scaffold" used primarily in the synthesis of 1,4-benzoxazepin-5-ones and related bicyclic heterocycles, which are privileged structures in kinase inhibitors (e.g., p38 MAPK) and CNS-active agents.
While structurally simple, this molecule presents unique reproducibility challenges often overlooked in standard literature:
-
Rotameric "Ghost" Signals: The steric congestion from the 2,6-disubstitution pattern (Bromo and Methyl) restricts rotation around the amide bond, causing NMR signal broadening that is frequently mistaken for low purity.
-
Cyclization Kinetics: In intramolecular O-arylation, the 2-Bromo variant occupies a "Goldilocks" zone—offering better stability than the 2-Iodo analog and significantly higher reactivity than the 2-Chloro variant, which often fails under mild Copper(I) catalysis.
This guide provides a technical comparison against halogenated alternatives and a self-validating protocol for its downstream cyclization.
Chemical Profile & Stability
Before initiating synthesis, researchers must account for the physical behaviors that affect stoichiometry and analysis.
| Property | Specification | Reproducibility Impact |
| Hygroscopicity | Moderate | The terminal hydroxyl group attracts moisture. Action: Dry under high vacuum (0.1 mbar) for 4h before use in moisture-sensitive couplings. |
| NMR Behavior | Rotameric | At 25°C, 1H NMR (DMSO-d6) shows split/broad peaks for the N-methylene and aromatic protons. Action: Run NMR at 80°C to coalesce peaks for accurate integration. |
| Light Sensitivity | Low-Moderate | The C-Br bond is relatively stable but can undergo slow photolytic debromination over months. Action: Store in amber vials at 4°C. |
Comparative Performance: The Halogen Series
In the context of Copper-Catalyzed Intramolecular Cyclization (to form the 7-membered benzoxazepine ring), the choice of the ortho-halogen is the primary determinant of yield and reproducibility.
The Decision Matrix
Figure 1: Decision matrix for selecting the optimal halogenated precursor. The 2-Bromo variant offers the most robust balance between cost, stability, and catalytic efficiency.
Detailed Comparison
| Feature | 2-Bromo (Subject) | 2-Chloro (Alternative) | 2-Iodo (Alternative) |
| Reactivity (Cu-Cat) | High. Completes in 12-16h at 100°C. | Low. Often stalls at 30-40% conversion; requires expensive Pd-ligands (e.g., Xantphos). | Very High. Completes in <6h, but prone to oxidative homocoupling side-reactions. |
| Shelf Stability | Excellent. Stable >1 year if protected from light. | Superior. Indefinite stability. | Poor. Darkens (liberates I2) within weeks; requires recrystallization before use. |
| Cost Efficiency | Moderate. Best value for scale-up. | Low. Precursor is cheap, but catalyst cost is prohibitive. | High. Expensive starting material. |
| Mechanism Note | Rate-limiting step is oxidative addition to Cu(I). | Bond strength (C-Cl) is too high for standard Cu-catalysis. | Facile oxidative addition, but sensitive to reductive elimination errors. |
Experimental Protocol: Self-Validating Cyclization
Objective: Synthesis of 9-methyl-2,3-dihydro-1,4-benzoxazepin-5(4H)-one via intramolecular C-O bond formation.
The "Senior Scientist" Rationale: Standard protocols often fail due to trace moisture (quenching the alkoxide intermediate) or oxygen (oxidizing the Cu(I) to inactive Cu(II)). This protocol uses a ligand-assisted system (1,10-phenanthroline) which stabilizes the active Copper species and improves reproducibility.
Workflow Diagram
Figure 2: Optimized workflow for Copper-catalyzed cyclization. Note the critical degassing step to prevent catalyst poisoning.
Step-by-Step Methodology
-
Preparation (The "Dry" Step):
-
Charge an oven-dried reaction vial with 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs2CO3 (2.0 equiv).
-
Critical: Cs2CO3 must be finely ground and dried. Large granules reduce surface area, leading to stalled reactions.
-
-
Solvation & Degassing:
-
Add anhydrous 1,4-Dioxane (0.1 M concentration).
-
Validation: Sparge with Argon for 15 minutes. Do not skip. Dissolved oxygen will oxidize Cu(I) to Cu(II) (turning the solution green/blue), killing the reaction. The active mixture should be a dark, reddish-brown suspension.
-
-
Reaction:
-
Seal the vessel and heat to 110°C for 16 hours.
-
Monitoring: Take an aliquot at 2h. If the solution turns bright green, the seal has leaked, and oxygen has entered.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.
-
Concentrate and purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
-
Troubleshooting & Reproducibility Matrix
| Observation | Diagnosis | Root Cause & Solution |
| Reaction Stalls (<50% Conv.) | Catalyst Death | Cause: Oxygen ingress or wet solvent. Fix: Resparge with Argon; add 5 mol% fresh CuI. Ensure Dioxane is <50 ppm H2O. |
| Product is "Gummy" | Rotameric Mix | Cause: The 2,6-substitution pattern creates rotational barriers. Fix: This is likely not an impurity. Verify by running NMR at 80°C. If peaks coalesce, the product is pure. |
| Byproduct: De-brominated | Protodehalogenation | Cause: Reaction temperature too high (>130°C) or solvent hydrogen donation. Fix: Strictly control temp at 110°C. Switch solvent to Toluene if Dioxane persists in donating hydride. |
| Starting Material Unchanged | Ligand Failure | Cause: Phenanthroline quality. Fix: Ensure ligand is not hydrated. Alternatively, switch to DMEDA (N,N'-dimethylethylenediamine) as the ligand. |
References
-
Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Source: Thieme Connect / Synfacts. Relevance: Establishes the foundational mechanism for intramolecular O-arylation of benzamides using Copper/Phenanthroline systems. URL:[Link]
-
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides. Source: MDPI (Molecules), 2021.[2] Relevance: Provides comparative data on the reactivity of 2-bromobenzamides and the steric influence of ortho-substituents during metallacycle formation. URL:[Link]
-
NMR Studies of Rotamers with Multi-Substituted Amides. Source: Journal of Engineering Sciences and Innovation, 2021.[3] Relevance: Validates the "Ghost Signal" phenomenon in 2,6-disubstituted benzamides, explaining the split peaks observed in the 2-Bromo-6-methyl precursor. URL:[Link]
-
Intramolecular Cyclization of N-hydroxy-2-phenoxyacetamides. Source: Indian Academy of Sciences (J. Chem. Sci.), 2020. Relevance: Offers alternative acid-mediated cyclization pathways and highlights the stability profile of the benzoxazepine scaffold. URL:[Link]
Sources
"Comparative analysis of the synthetic routes to 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide"
An In-Depth Comparative Analysis of Synthetic Routes to 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Introduction
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is a substituted benzamide with potential applications in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and N-(2-hydroxyethyl) groups offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each method to aid researchers in selecting the optimal strategy for their specific needs.
The synthesis of amides from carboxylic acids and amines is a cornerstone of organic chemistry. However, the direct reaction is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary. This guide will compare two distinct and widely practiced approaches for the synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide from 2-bromo-6-methylbenzoic acid and ethanolamine: the acyl chloride route and the direct coupling route.
Comparative Overview of Synthetic Routes
The choice between the two main synthetic pathways depends on several factors, including the desired scale of the reaction, the availability of reagents, and the sensitivity of the starting materials to the reaction conditions. The following table provides a high-level comparison of the two routes.
| Parameter | Route 1: Acyl Chloride | Route 2: Direct Coupling |
| Number of Steps | Two | One-pot |
| Key Reagents | Thionyl chloride (SOCl₂), Triethylamine (TEA) | EDC, HOBt, DIPEA |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yields | Generally high (85-95%) | Good to high (70-90%) |
| Purification | May require distillation of acyl chloride intermediate | Typically requires column chromatography |
| Scalability | Well-suited for large-scale synthesis | More common for small to medium scale |
| Safety Considerations | Thionyl chloride is corrosive and moisture-sensitive | Coupling reagents can be allergens |
Route 1: The Acyl Chloride Pathway
This classic two-step approach first involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with the amine to form the amide.
Mechanism and Rationale
The first step is the activation of 2-bromo-6-methylbenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂). Thionyl chloride is a common choice for this transformation due to its effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The resulting 2-bromo-6-methylbenzoyl chloride is a highly electrophilic species.
In the second step, the acyl chloride is reacted with 2-aminoethanol (ethanolamine). A base, typically triethylamine (TEA), is added to neutralize the hydrochloric acid that is formed during the reaction, driving the reaction to completion.
Workflow Diagram
Caption: Workflow for the Acyl Chloride Route.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-6-methylbenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (2.0-3.0 eq).
-
Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 2-bromo-6-methylbenzoyl chloride, a liquid, can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
-
In a separate flask under an inert atmosphere, dissolve 2-aminoethanol (1.1 eq) and triethylamine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the 2-bromo-6-methylbenzoyl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Route 2: The Direct Amide Coupling Pathway
This route involves the direct condensation of the carboxylic acid and the amine in the presence of a coupling agent, typically in a one-pot procedure.
Mechanism and Rationale
This method relies on the in-situ activation of the carboxylic acid using a peptide coupling reagent. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt). EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and can rearrange to a stable N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming an active ester that is less prone to side reactions and readily reacts with the amine. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize any acids present and facilitate the reaction.[1]
Workflow Diagram
Caption: Workflow for the Direct Coupling Route.
Experimental Protocol
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-6-methylbenzoic acid (1.0 eq).
-
Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).
-
Add 2-aminoethanol (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[1]
Conclusion
Both the acyl chloride and direct coupling routes are viable methods for the synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide. The acyl chloride route is a robust and often higher-yielding method that is well-suited for larger-scale preparations. However, it involves an additional step and the use of the hazardous reagent thionyl chloride. The direct coupling route is a milder, one-pot procedure that is convenient for smaller-scale synthesis and for substrates that may be sensitive to the harsh conditions of acyl chloride formation. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and the desired purity of the final product.
References
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Safety Operating Guide
2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide proper disposal procedures
Executive Summary: The Precautionary Principle
As of 2026, 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide does not have a widely published, compound-specific Safety Data Sheet (SDS) in public regulatory databases. In the absence of specific toxicological data, you must apply the Precautionary Principle .
This guide derives its protocols from the chemical’s functional classification: Halogenated Aromatic Amide . The presence of the bromine atom and the amide linkage dictates strict segregation from non-halogenated waste streams to prevent the formation of hazardous byproducts (e.g., hydrogen bromide gas) during incineration.
Part 1: Hazard Identification & Waste Characterization
Before disposal, you must characterize the waste stream.[1][2] This compound presents specific hazards due to its structural moieties.
| Feature | Chemical Logic | Disposal Implication |
| Halogenation (Br) | Contains a Carbon-Bromine bond.[3] | CRITICAL: Must be segregated into Halogenated Waste streams. Incineration requires scrubbers to neutralize acidic HBr gas [1]. |
| Amide Functionality | Stable organic linkage. | Generally stable, but can hydrolyze under strong acid/base conditions. Avoid mixing with strong oxidizers.[4][5] |
| Hydroxyethyl Group | Increases polarity/water solubility. | May facilitate skin absorption.[6] Do not dispose of via sanitary sewer (sink) even if water-soluble. |
| Physical State | Likely Solid (Crystalline). | Dust generation is a respiratory hazard. Wet-wiping is preferred over dry sweeping for spills. |
GHS Hazard Classification (Derived)
Treat as:
-
H411: Toxic to aquatic life with long-lasting effects (Standard for organobromides).
Part 2: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired reagents, contaminated gloves, weighing boats, and spill cleanup debris.
-
Container Selection: Use a wide-mouth, high-density polyethylene (HDPE) jar. Do not use metal containers as residual moisture and hydrolysis can lead to corrosion from HBr formation [2].
-
Labeling:
-
Primary Name: 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide.
-
Constituents: 100% Organic Solid.
-
Hazard Checkbox: Toxic, Irritant.[8]
-
-
Segregation: Double-bag the solid in a clear 4-mil polyethylene bag before placing it in the rigid container. This minimizes dust exposure when the waste facility processes the jar.
Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Solutions in DMSO, Methanol, Dichloromethane, or Ethyl Acetate.
-
Solvent Determination:
-
If dissolved in Halogenated Solvents (e.g., DCM, Chloroform): Dispose in the Halogenated Waste carboy.
-
If dissolved in Non-Halogenated Solvents (e.g., Methanol, DMSO):
-
Rule: The presence of the brominated solute (the benzamide) technically renders the entire solution "Halogenated" for incineration purposes.
-
Action: Dispose in the Halogenated Waste carboy to ensure proper combustion temperatures [3].
-
-
-
pH Check: Ensure the solution is neutral (pH 5–9). If the reaction involved acid chlorides or strong bases, neutralize before adding to the waste carboy to prevent exothermic gas evolution.
Part 3: Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for segregating this specific compound.
Figure 1: Decision workflow for segregating brominated benzamide waste. Note that even non-halogenated solvent solutions must move to the halogenated stream due to the solute's bromine content.
Part 4: Regulatory Compliance (RCRA)
While this specific compound is not a "Listed Waste" (F, K, P, or U lists) under the US EPA Resource Conservation and Recovery Act (RCRA), it must be managed based on its characteristics.
-
Waste Code Assignment:
-
If the waste exhibits toxicity via TCLP (unlikely for this specific amide but possible), it carries a D-code .
-
Best Practice: Label as "Non-Regulated Hazardous Waste - Halogenated Organic" if no specific RCRA code applies, but manage it with the same rigor as RCRA waste.
-
-
California Specifics: In California, this is treated as a "Non-RCRA Hazardous Waste" (California Waste Code 221 - Waste containing organic halogens) [4].
Part 5: Emergency Spill Response
Immediate Action: Isolate the area. Do not attempt cleanup without PPE.[4][7][8][9][10]
-
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 respirator (if powder is loose).
-
Solid Spill:
-
Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust aerosolization.
-
Scoop the wet slurry into a waste container.
-
Do NOT use a vacuum cleaner unless it is HEPA-rated and explosion-proof.
-
-
Liquid Spill:
-
Absorb with vermiculite or sand.
-
Do NOT use combustible materials like sawdust.
-
-
Decontamination:
-
Wipe the surface with a 10% soap/water solution.
-
Follow with an Ethanol wipe to remove organic residue.
-
Dispose of all cleanup materials as Halogenated Solid Waste .
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions.
-
Princeton University EHS. (2025). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents.
-
California Department of Toxic Substances Control (DTSC). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.
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Personal protective equipment for handling 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Operational Guide: Safe Handling of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
A Senior Application Scientist's Procedural Guide for Laboratory Safety and Chemical Handling
Hazard Assessment: An Evidence-Based Approach
The molecular structure of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide informs our understanding of its potential hazards. As a substituted benzamide, it may possess properties of skin and eye irritation.[1] The presence of a bromine atom on the aromatic ring suggests that the compound could be harmful if swallowed, inhaled, or comes into contact with skin, consistent with hazards identified for other bromo-organic compounds.[2][3] Therefore, treating this compound with a high degree of caution is imperative to minimize exposure.
The primary anticipated routes of occupational exposure are:
-
Inhalation of aerosolized particles or dust.
-
Dermal (skin) contact .
-
Ocular (eye) contact .
-
Ingestion .[4]
Personal Protective Equipment (PPE): Your Primary Barrier to Exposure
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. Engineering controls, such as a chemical fume hood, are the first line of defense, with PPE serving as the essential final barrier.[5]
| Body Part | Recommended PPE | Specification and Rationale |
| Respiratory | NIOSH-approved N95 (or higher) respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine dust particles.[4][6][7] For procedures with a high potential for aerosolization, a full-face respirator may be warranted based on your internal risk assessment. |
| Hands | Chemical-resistant nitrile gloves (double-gloved) | Prevents direct skin contact. Nitrile offers good resistance to a variety of chemicals.[4] Double-gloving is a best practice that provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove within the containment area (e.g., fume hood).[5] |
| Eyes | Safety goggles with side shields | Conforming to ANSI Z87.1 (US) or EN 166 (EU) standards, safety goggles provide essential protection against chemical splashes and airborne particles.[6][8] |
| Body | Professional laboratory coat | Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned and that gloves are worn over the cuffs.[8] |
| Feet | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects.[4] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, methodical workflow is crucial for minimizing risk and ensuring reproducible, safe outcomes.
Preparation and Donning PPE
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble Materials: Before beginning, ensure all necessary chemicals, equipment, and waste containers are inside the fume hood to minimize traffic in and out of the containment area.
-
Don PPE: Put on your lab coat, ensuring it is fully buttoned. If your risk assessment requires a respirator, perform a positive and negative pressure seal check. Put on safety goggles. Finally, wash and dry your hands before donning the first pair of nitrile gloves, followed by the second pair, ensuring the outer glove cuff is pulled over the cuff of your lab coat.[5][8]
Handling 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide
-
Containment: All manipulations of the solid compound or its solutions should occur within a certified chemical fume hood to control vapor and particle release.[8]
-
Avoid Dust Generation: When weighing or transferring the solid, use smooth, deliberate motions. A spatula or powder funnel can aid in minimizing dust. For weighing, use a balance with a draft shield inside the fume hood.[9]
-
Container Management: Keep all containers holding the chemical tightly sealed when not in immediate use to prevent accidental spills or the release of vapors.[10]
Doffing PPE and Decontamination
-
Remove Outer Gloves: While still in the handling area, remove the outer pair of gloves by peeling them off from the cuff, turning them inside-out to trap contaminants. Dispose of them in the designated solid hazardous waste container.
-
Exit and Doff Remaining PPE: Step out of the immediate work area. Remove the lab coat by rolling it away from your body to avoid contact with the contaminated exterior. Remove safety goggles. Remove the inner pair of gloves using the same inside-out technique.
-
Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[8]
Emergency and Disposal Plans
Spill Response
Immediate and correct response to a spill is critical to prevent wider contamination and exposure.
Caption: Workflow for handling a chemical spill in the laboratory.
Exposure First Aid
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Disposal Plan
-
Chemical Waste: All quantities of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide, including solutions and contaminated absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.[8][10][11]
-
Contaminated PPE: All disposable PPE, such as gloves and lab coats, that are contaminated with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.[4]
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Entrust disposal to a licensed waste management company.[9]
References
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- BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
- Fisher Scientific. (2025). Safety Data Sheet: N-(Hydroxymethyl)benzamide.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-2-methylpropane.
- ChemView, EPA. Section 2. Hazards identification.
- TCI Chemicals. (2025). Safety Data Sheet: 2-Bromoethylamine Hydrobromide.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromoethylamine hydrobromide.
- TCI Chemicals. (2024). Safety Data Sheet: 3-Amino-N-methylbenzamide.
- MP Biomedicals. (2017). Safety Data Sheet: 2-Bromoethylamine Hydrobromide.
- Sigma-Aldrich. (2024). Safety Data Sheet: 3-Bromo-N-methylbenzylamine.
- Fisher Scientific. (2025). Safety Data Sheet: Benzamide.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE.
- Thermo Fisher Scientific. (2012). Safety Data Sheet: 1-Bromo-2-methylpropane.
- Zoro. (n.d.). Safety Data Sheet: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
